1-Ethylindan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECAQUZEXAHWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871102 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4830-99-3 | |
| Record name | 1-Ethylindane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ETHYLINDAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYLINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN3B7M4JHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of 1-Ethylindan (CAS: 4830-99-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 1-Ethylindan, a substituted indan derivative. While specific biological activity data for this compound is not extensively documented in publicly available literature, this document consolidates its known physicochemical and spectroscopic properties. The information presented herein serves as a foundational resource for researchers interested in the potential applications of this compound and other indan derivatives in medicinal chemistry and drug development.
Physicochemical Properties
This compound, with the chemical formula C₁₁H₁₄, is an aromatic hydrocarbon.[1] Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ | PubChem[1] |
| Molecular Weight | 146.23 g/mol | PubChem[1] |
| CAS Number | 4830-99-3 | PubChem[1] |
| IUPAC Name | 1-ethyl-2,3-dihydro-1H-indene | PubChem[1] |
| Synonyms | 1-Ethylindane, Indan, 1-ethyl- | PubChem[1] |
| Density | 0.936 g/cm³ (predicted) | ECHEMI |
| Boiling Point | 222 °C at 760 mmHg (predicted) | ECHEMI |
| Refractive Index | 1.523 (predicted) | ECHEMI |
| Flash Point | 75.5 °C (predicted) | ECHEMI |
| XLogP3 | 3.6 | PubChem[1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the available spectroscopic data and their interpretation.
Mass Spectrometry (MS)
The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center shows a molecular ion peak ([M]⁺) at m/z 146, which corresponds to the molecular weight of the compound.[1] The fragmentation pattern is consistent with the structure of an ethyl-substituted indan, with major fragments observed at m/z 117 and 115.[1]
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals the presence of its key functional groups. The vapor phase IR spectrum is available on PubChem.[1] The spectrum is expected to exhibit characteristic absorption bands for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic part of the molecule (below 3000 cm⁻¹). Bending vibrations for the aromatic ring are also expected in the fingerprint region.
Synthesis of this compound
A plausible synthetic route to this compound is through the Friedel-Crafts alkylation of indan with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride.
Representative Experimental Protocol for Friedel-Crafts Alkylation
The following is a representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as carbon disulfide (CS₂) or nitrobenzene under a nitrogen atmosphere.
-
Addition of Reactants: Cool the mixture in an ice bath. Add a solution of indan in the same solvent to the flask. Subsequently, add ethyl bromide dropwise from the dropping funnel with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
References
Spectroscopic Profile of 1-Ethylindan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Ethylindan (CAS No: 4830-99-3, Molecular Formula: C₁₁H₁₄, Molecular Weight: 146.23 g/mol ). The document details experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the characterization and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.10 | m | 4H | Ar-H |
| 3.25 | m | 1H | CH -CH₂CH₃ |
| 2.90 | t | 2H | Ar-CH ₂ |
| 2.10 | m | 1H | CH ₂-CH(Et)- |
| 1.85 | m | 1H | CH ₂-CH(Et)- |
| 1.70 | m | 2H | CH-CH ₂-CH₃ |
| 0.95 | t | 3H | CH₂-CH ₃ |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | Ar-C |
| 143.5 | Ar-C |
| 126.5 | Ar-C H |
| 126.3 | Ar-C H |
| 124.7 | Ar-C H |
| 124.5 | Ar-C H |
| 45.0 | C H-CH₂CH₃ |
| 32.0 | Ar-C H₂ |
| 30.0 | C H₂-CH(Et)- |
| 28.0 | CH-C H₂-CH₃ |
| 12.0 | CH₂-C H₃ |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 - 3020 | m | Aromatic C-H Stretch |
| 2960 - 2850 | s | Aliphatic C-H Stretch |
| 1605, 1490, 1455 | m | Aromatic C=C Bending |
| 1465 | m | CH₂ Bending |
| 1375 | m | CH₃ Bending |
| 745 | s | ortho-Disubstituted Benzene C-H Bending |
s = strong, m = medium
Table 4: Mass Spectrometry (GC-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 146 | 45 | [M]⁺ (Molecular Ion) |
| 117 | 100 | [M-C₂H₅]⁺ (Base Peak) |
| 115 | 40 | [M-C₂H₅-H₂]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 220 ppm
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
-
A drop of neat this compound liquid is placed directly onto the surface of a diamond attenuated total reflectance (ATR) crystal.
-
Alternatively, a thin film of the liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty salt plates is recorded prior to the sample scan.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane (approximately 1 mg/mL).
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Physical properties of 1-Ethylindan (boiling point, melting point)
An In-depth Technical Guide to the Physical Properties of 1-Ethylindan
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling and melting points. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and an understanding of the experimental methodologies used to determine them.
Physical Properties of this compound
This compound, a derivative of indane, is a hydrocarbon with the chemical formula C₁₁H₁₄. Accurate knowledge of its physical properties is essential for its handling, purification, and use in various chemical syntheses.
Summary of Physical Data
The primary physical constants for this compound are summarized in the table below. These values are critical for predicting the compound's behavior under different experimental conditions.
| Physical Property | Value | Notes |
| Boiling Point | 222 °C | At 760 mmHg[1] |
| Melting Point | -1.5 °C | Estimated value[1] |
| Density | 0.936 g/cm³ |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for determining the boiling and melting points of organic compounds like this compound.
Determination of Boiling Point by Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure organic compounds, this is typically determined by distillation.
Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. By heating a liquid to its boiling point, the vapor can be collected and condensed back into a liquid, and the temperature of the vapor is recorded as the boiling point.
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head (still head)
-
Condenser
-
Thermometer
-
Receiving flask
-
Boiling chips
Procedure:
-
The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Cooling water is circulated through the outer jacket of the condenser.
-
The sample is heated gently. As the liquid boils, the vapor rises into the distillation head.
-
The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is condensing and dripping into the receiving flask.
Determination of Melting Point by Capillary Method
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, the melting point is a sharp, well-defined temperature.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to introduce a small amount of the compound.
-
The capillary tube is inverted and tapped gently to pack the sample into the sealed bottom. A sample height of 2-3 mm is sufficient.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Melting Point Determination.
References
An In-Depth Technical Guide to 1-Ethylindan
This technical guide provides a comprehensive overview of 1-Ethylindan, including its nomenclature, physicochemical properties, and relevant synthetic methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature
The systematic and unambiguous naming of chemical compounds is critical for scientific communication. The standard nomenclature for this compound is established by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: 1-ethyl-2,3-dihydro-1H-indene[1]
Synonyms: this compound is also known by several other names and identifiers, which are listed below for comprehensive reference.[1][2][3]
-
This compound
-
Indan, 1-ethyl-
-
1-Ethyl-(2,3-dihydroindene)
-
1-Ethyl-[2,3-dihydroindene]
-
1-ethyl-indane
-
NSC38861
-
1H-Indene, 1-ethyl-2,3-dihydro-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ | [1][2][3] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| CAS Number | 4830-99-3 | [1][2][3] |
| Density | 0.936 g/cm³ | [2] |
| Boiling Point | 222 °C at 760 mmHg | [2] |
| Melting Point | -1.5 °C (estimate) | [2] |
| Flash Point | 75.5 °C | [2] |
| Refractive Index | 1.523 | [2] |
| XLogP3 | 3.1 | [2] |
Experimental Protocols: Synthesis of Related Indanone Structures
While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, methods for the synthesis of structurally related 1-indanones are well-documented. These methods can often be adapted for the synthesis of substituted indanes. A general and efficient one-pot process for the preparation of 1-indanones from benzoic acids has been described.[4][5]
One-Pot Synthesis of 1-Indanones from Benzoic Acids:
This process involves the conversion of a substituted benzoic acid into its corresponding acyl chloride, followed by a Friedel-Crafts acylation with ethylene and a subsequent intramolecular Friedel-Crafts alkylation.[5]
-
Step 1: Acyl Chloride Formation: The starting benzoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding benzoyl chloride.
-
Step 2: Friedel-Crafts Acylation: The generated benzoyl chloride reacts with ethylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Step 3: Intramolecular Friedel-Crafts Alkylation: The intermediate from the acylation step undergoes an intramolecular cyclization, also catalyzed by aluminum chloride, to yield the 1-indanone product.
This one-pot approach is noted for its scalability and cost-effectiveness, making it suitable for manufacturing various 1-indanone derivatives.[5]
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the one-pot synthesis of 1-indanones, which are precursors and structurally related to this compound.
Caption: Logical workflow for the one-pot synthesis of 1-indanones.
References
Molecular weight and formula of 1-Ethylindan
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethylindan, alongside plausible experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Molecular and Physical Data
This compound, a derivative of indan, possesses a distinct set of physical and chemical properties. The fundamental molecular details and key physical constants are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ | [1][2] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| CAS Number | 4830-99-3 | [1][2] |
| Density | 0.936 g/cm³ | [1] |
| Boiling Point | 222 °C at 760 mmHg | [1] |
| Flash Point | 75.5 °C | [1] |
| Refractive Index | 1.523 | [1] |
Synthesis of this compound: Experimental Protocols
Step 1: Friedel-Crafts Acylation of Indan to form 1-Acetylindan
Objective: To introduce an acetyl group onto the indan ring system, which will then be reduced to an ethyl group.
Materials:
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Indan
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indan in dry DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
To this mixture, add acetyl chloride dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-acetylindan.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 1-Acetylindan to this compound
Objective: To reduce the ketone functionality of 1-acetylindan to a methylene group, yielding this compound. The Clemmensen reduction is a suitable method.
Materials:
-
1-Acetylindan (from Step 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare zinc amalgam by adding zinc granules to a solution of mercuric chloride.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and 1-acetylindan.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash carefully with water, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Analytical Characterization Protocols
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and confirm its molecular weight.
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column suitable for non-polar compounds (e.g., DB-5 or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-400.
Expected Results:
-
The gas chromatogram should show a single major peak corresponding to this compound.
-
The mass spectrum of this peak should exhibit a molecular ion (M⁺) peak at m/z 146, corresponding to the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons (¹H NMR) and carbons (¹³C NMR).
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
Instrumentation (Typical):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Expected signals would include aromatic protons, benzylic protons, and protons of the ethyl group.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. Expected signals would correspond to the different carbon environments in the molecule.
Logical Workflow and Diagrams
The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.
References
The Versatile Building Block: Exploring the Potential of 1-Ethylindan in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indan scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry and organic synthesis. Its rigid framework and potential for stereoisomerism make it an attractive starting point for the design of novel therapeutics and functional materials. Among its various substituted derivatives, 1-Ethylindan emerges as a key building block, offering a unique combination of steric and electronic properties that can be exploited in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the potential applications of this compound in organic chemistry, with a focus on its synthesis, functionalization, and the biological relevance of its derivatives.
Synthesis of the this compound Core
The primary route to this compound and related alkylindanes involves the catalytic alkylation of aromatic hydrocarbons. One established method involves the reaction of an appropriate alkylaromatic hydrocarbon with ethylene in the presence of an alkali metal hydride and an alkali metal aluminum hydride catalyst. This process is typically carried out at elevated temperatures (around 160-200°C) and pressures (at least 200 p.s.i.g.) to achieve efficient conversion.[1] The catalytic alkylation of indan itself with olefins, such as ethylene, in the presence of acidic catalysts also provides a direct pathway to this compound and other alkylated indanes.
A general workflow for the synthesis of this compound via catalytic alkylation is depicted below:
Potential Applications in Organic Synthesis
The this compound molecule, once synthesized, offers several avenues for further chemical modification, making it a valuable intermediate in the construction of more complex molecular architectures. The aromatic and aliphatic portions of the molecule can be selectively functionalized to introduce a variety of substituents, leading to a diverse library of derivatives.
Functionalization of the Aromatic Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups, which can serve as handles for further transformations or as key pharmacophores in biologically active molecules. Potential functionalization reactions include:
-
Nitration: Introduction of a nitro group (-NO2), which can be subsequently reduced to an amino group (-NH2), a versatile functional group for amide bond formation, diazotization, and other transformations.
-
Sulfonation: Introduction of a sulfonic acid group (-SO3H), which can be converted to sulfonamides, sulfonyl chlorides, and other sulfur-containing functionalities.
-
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br), which are useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds.
-
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, to further elaborate the carbon skeleton.
The logical relationship for the functionalization of the aromatic ring of this compound can be visualized as follows:
Transformations of the Aliphatic Ring
The cyclopentane ring of this compound can also be functionalized, primarily through oxidation reactions. Catalytic oxidation, for instance, using air or oxygen with catalysts like vanadium pentoxide, can lead to the formation of valuable dicarboxylic acids.[1] These dicarboxylic acids can serve as monomers for polymerization or as starting materials for the synthesis of other complex molecules.
Biological Significance of Indan Derivatives
While specific biological activity data for this compound itself is not extensively documented in publicly available literature, the broader class of indane and indanone derivatives has shown significant promise in drug discovery. These compounds have been reported to exhibit a wide range of pharmacological activities, including:
-
Antiviral
-
Anti-inflammatory
-
Analgesic
-
Antimalarial
-
Antibacterial
-
Anticancer
The indane framework is a key component of several approved drugs and clinical candidates, highlighting its importance as a pharmacophore. The synthesis and biological evaluation of various substituted indane-1,3-dione derivatives have been a subject of interest, with some compounds showing moderate anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities.[2][3]
Experimental Protocols
General Procedure for Catalytic Alkylation of Indan:
-
Catalyst Preparation: In a dry, inert atmosphere, prepare the alkali metal hydride and alkali metal aluminum hydride catalyst slurry in a suitable high-boiling solvent.
-
Reaction Setup: Charge a high-pressure autoclave with indan and the catalyst slurry.
-
Reaction Conditions: Seal the autoclave, purge with an inert gas, and then pressurize with ethylene to the desired pressure (e.g., >200 p.s.i.g.). Heat the mixture to the reaction temperature (e.g., 160-200°C) with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by GC or TLC), cool the autoclave to room temperature and carefully vent the excess ethylene. Quench the reaction mixture with a suitable reagent to deactivate the catalyst.
-
Purification: Extract the organic layer, wash with brine, and dry over an anhydrous drying agent. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Note: This is a generalized procedure and the specific conditions (catalyst loading, solvent, temperature, pressure, and reaction time) would need to be optimized for optimal yield and purity.
Conclusion
This compound represents a valuable and versatile building block in organic synthesis. Its straightforward synthesis via catalytic alkylation and the potential for selective functionalization of both its aromatic and aliphatic rings make it an attractive starting material for the construction of a diverse range of complex molecules. The established biological significance of the broader indane class of compounds further underscores the potential of this compound derivatives in the development of novel therapeutic agents. Further research into the specific reactions and biological activities of this compound and its derivatives is warranted to fully unlock the potential of this promising chemical entity.
References
Methodological & Application
1-Ethylindan: A Versatile Starting Material in the Synthesis of Pharmacologically Active Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for utilizing 1-ethylindan as a starting material in the synthesis of valuable intermediates, particularly 1-ethyl-1-indanone. This ketone serves as a key building block for the synthesis of various pharmacologically active molecules. The protocols outlined herein focus on the practical benzylic oxidation of this compound and subsequent derivatization, offering a pathway to novel therapeutic agents.
Introduction: The Potential of the Indan Scaffold
The indan scaffold is a prominent structural motif in a multitude of biologically active compounds. Its rigid bicyclic framework provides a valuable template for the design of molecules with specific spatial orientations, crucial for effective interaction with biological targets. Derivatives of indanone, in particular, have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] this compound, a readily available starting material, offers a convenient entry point to this versatile class of compounds.
Synthetic Applications of this compound
The primary application of this compound in organic synthesis is its conversion to more functionalized derivatives, which can then be elaborated into complex, biologically active molecules. A key transformation is the oxidation of the benzylic position to afford 1-ethyl-1-indanone. This ketone is a versatile intermediate for further synthetic manipulations.
Benzylic Oxidation of this compound to 1-Ethyl-1-Indanone
The benzylic C-H bond in this compound is susceptible to oxidation, providing a direct route to 1-ethyl-1-indanone. Various oxidizing agents can be employed for this transformation.
Table 1: Comparison of Oxidation Methods for Indane Derivatives
| Oxidant/Catalyst System | Substrate | Product | Yield (%) | Reference |
| NaClO / tert-butyl hydroperoxide | Indane | 1-Indanone | 94 | [1] |
| DDQ | Indane | 1-Indanone | - | [1] |
| Poly(ethylene glycol)-supported Ru complex | Indane | 1-Indanone | 99 | [1] |
| SiO₂-supported iodoarene–RuCl₃ | Indane | 1-Indanone | 92 | [1] |
While specific yields for the oxidation of this compound are not extensively reported in the reviewed literature, the high yields obtained with the parent indane suggest that these methods are readily adaptable.
Experimental Protocols
Protocol 1: Catalytic Oxidation of this compound using tert-Butyl Hydroperoxide (TBHP)
This protocol is adapted from general procedures for the benzylic oxidation of indanes.[1]
Materials:
-
This compound
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ruthenium(III) chloride (RuCl₃) or a supported ruthenium catalyst
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add the ruthenium catalyst (0.1-1 mol%).
-
To this mixture, add tert-butyl hydroperoxide (2.0-3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-ethyl-1-indanone.
Further Functionalization: Towards Pharmacologically Active Molecules
1-Ethyl-1-indanone is a valuable precursor for the synthesis of various bioactive molecules. For instance, the indanone core is central to the structure of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. While the direct synthesis of Donepezil from 1-ethyl-1-indanone is not reported, the latter can be a starting point for analogs or other indanone-based therapeutic agents. The synthesis of 2-benzylidene-1-indanone derivatives, which have shown anti-inflammatory activity, represents a potential synthetic route.[2]
Logical Workflow and Synthetic Pathways
The following diagrams illustrate the synthetic utility of this compound.
Caption: Synthetic pathway from this compound to bioactive molecules.
The benzylic oxidation of this compound provides a key intermediate, 1-ethyl-1-indanone, which can be further elaborated to access a variety of pharmacologically relevant compounds.
Caption: Experimental workflow for the oxidation of this compound.
Conclusion
This compound serves as a practical and accessible starting material for the synthesis of 1-ethyl-1-indanone, a versatile intermediate in medicinal chemistry. The benzylic oxidation protocols, adapted from established methods for the parent indane, provide a reliable route to this key building block. Further exploration of the synthetic transformations of 1-ethyl-1-indanone is anticipated to yield novel compounds with significant therapeutic potential, particularly in the areas of neurodegenerative and inflammatory diseases. The information and protocols provided herein are intended to facilitate research and development in this promising area of organic synthesis and drug discovery.
References
Application Note: The Use of 1-Ethylindan as an Internal Standard in Gas Chromatography for the Analysis of Volatile Aromatic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide on the use of 1-ethylindan as an internal standard (IS) for the quantitative analysis of volatile aromatic compounds by gas chromatography (GC). While specific application notes for this compound are not widely documented, its physicochemical properties make it a theoretically suitable internal standard for analytes such as benzene, toluene, ethylbenzene, and xylenes (BTEX) and other similar aromatic hydrocarbons. This application note offers a generalized protocol, discusses the principles of internal standardization, and provides examples of data handling and visualization.
Introduction to Internal Standards in Gas Chromatography
Internal standards are essential in quantitative gas chromatography for improving the precision and accuracy of results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[1] Its purpose is to correct for variations in injection volume, solvent evaporation, and instrument response, thereby minimizing experimental error.[1][2] The quantification is based on the ratio of the analyte peak area to the internal standard peak area, which remains constant even if the absolute peak areas vary.[1]
Key criteria for selecting a suitable internal standard include:
-
It should be chemically similar to the analytes of interest.[1][2]
-
It must be well-resolved from the analytes and any matrix components.[1]
-
It should not be present in the original sample matrix.[1][2]
-
It should be stable and not react with the sample components.
-
It should have a retention time close to the analytes of interest.
This compound as a Potential Internal Standard
This compound is a non-polar aromatic hydrocarbon with properties that make it a strong candidate as an internal standard for the analysis of other volatile aromatic compounds.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C11H14 | [3][4] |
| Molecular Weight | 146.23 g/mol | [3][4] |
| Boiling Point | 222 °C | [3] |
| Density | 0.936 g/cm³ | [3] |
| Flash Point | 75.5 °C | [3] |
| Refractive Index | 1.523 | [3] |
Its aromatic structure is similar to that of BTEX and other related compounds, suggesting it will behave similarly during chromatographic separation. Its boiling point of 222°C ensures it will elute within a reasonable time frame for most analyses of volatile to semi-volatile aromatics. Furthermore, it is not a common environmental contaminant, reducing the likelihood of its presence in unknown samples.
Experimental Protocol (Generalized)
This protocol outlines the general steps for using this compound as an internal standard for the quantification of volatile aromatic compounds (e.g., BTEX) in a sample matrix (e.g., water or soil extract) using GC with Flame Ionization Detection (GC-FID).
3.1. Materials and Reagents
-
This compound (purity ≥ 98%)
-
Analytes of interest (e.g., Benzene, Toluene, Ethylbenzene, Xylenes)
-
High-purity solvent (e.g., Methanol or Hexane)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).
3.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Analyte Stock Solution (Analyte Stock): Prepare a stock solution of the analytes of interest in a similar manner (e.g., 1000 µg/mL of each BTEX compound).
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the Analyte Stock to volumetric flasks. To each flask, add a constant, known amount of the IS Stock. Dilute to the mark with the solvent. This ensures that the concentration of the internal standard is the same in all calibration standards, while the analyte concentrations form a calibration curve.
3.3. Sample Preparation
-
Accurately measure a known volume or weight of the sample.
-
If necessary, perform an extraction of the analytes from the sample matrix into a suitable solvent.
-
To a known volume of the sample extract, add a precise volume of the IS Stock solution to achieve the same concentration of this compound as in the calibration standards.
3.4. GC-FID Analysis
-
Injection: Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 300 °C
-
-
Data Acquisition: Record the chromatograms and integrate the peak areas for the analytes and the internal standard.
Data Analysis and Quantitative Data
4.1. Calculation of Response Factors (RF)
The relative response factor (RRF) for each analyte is calculated from the analysis of the calibration standards using the following equation:
RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
Table 1: Example Data for Calibration Curve and Response Factor Calculation
| Standard Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Area | IS Area | Response Ratio (Areaanalyte/AreaIS) | RRF |
| 1 | 1.0 | 10 | 10,500 | 100,000 | 0.105 | 1.05 |
| 2 | 5.0 | 10 | 53,000 | 101,000 | 0.525 | 1.05 |
| 3 | 10.0 | 10 | 104,000 | 99,500 | 1.045 | 1.045 |
| 4 | 25.0 | 10 | 260,000 | 99,000 | 2.626 | 1.05 |
| 5 | 50.0 | 10 | 525,000 | 100,500 | 5.224 | 1.045 |
| Average RRF | 1.048 |
4.2. Quantification of Analytes in Samples
The concentration of each analyte in the sample is calculated using the average RRF determined from the calibration curve:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)
Table 2: Example Quantification of an Unknown Sample
| Sample ID | Analyte | Analyte Area | IS Area | Response Ratio | IS Conc. (µg/mL) | Calculated Analyte Conc. (µg/mL) |
| Sample 1 | Benzene | 78,000 | 99,800 | 0.782 | 10 | 7.46 |
| Sample 1 | Toluene | 152,000 | 99,800 | 1.523 | 10 | 14.53 |
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for quantitative analysis using an internal standard.
Internal Standard Calibration Logic:
Caption: Logic for internal standard calibration and quantification.
Conclusion
The use of an internal standard is a robust technique for enhancing the quality of quantitative data in gas chromatography. Based on its physicochemical properties, this compound is a promising internal standard for the analysis of volatile aromatic compounds. The generalized protocol provided herein serves as a template for method development. It is crucial to perform method-specific validation to ensure the suitability of this compound for the particular analytes and sample matrix being investigated. This includes verifying the absence of co-elution, assessing linearity, and determining the appropriate concentration range for both the internal standard and the analytes.
References
Application Note: A Protocol for the Synthesis of 1-Ethylindan Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Ethylindan and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural features. This document provides a detailed three-step protocol for the synthesis of this compound, starting from the commercially available precursor, 1-indanone. The synthesis involves a Grignard reaction to introduce the ethyl group, followed by dehydration to form an intermediate alkene, and subsequent catalytic hydrogenation to yield the final saturated product. This protocol is designed to be a reliable method for producing this compound in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the this compound synthesis protocol. The yields are representative of typical outcomes for these types of reactions.
| Step | Reaction | Starting Material | Key Reagents | Product | Molar Ratio (Reagent:SM) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Grignard Reaction | 1-Indanone | Ethylmagnesium bromide | 1-Ethyl-1-hydroxyindan | 1.2 : 1 | 0 to RT | 2 | 85-95 |
| 2 | Dehydration | 1-Ethyl-1-hydroxyindan | p-Toluenesulfonic acid | 1-Ethylindene | Catalytic | 80 | 1 | 80-90 |
| 3 | Catalytic Hydrogenation | 1-Ethylindene | H₂, 10% Pd/C | This compound | Catalytic | RT | 4 | >95 |
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-1-hydroxyindan via Grignard Reaction
Principle: This step involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 1-indanone using a Grignard reagent (ethylmagnesium bromide). The reaction forms a tertiary alcohol, 1-ethyl-1-hydroxyindan.
Materials:
-
1-Indanone
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-indanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethylmagnesium bromide (1.2 eq) solution dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-ethyl-1-hydroxyindan, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Ethylindene via Dehydration
Principle: The tertiary alcohol, 1-ethyl-1-hydroxyindan, is dehydrated under acidic conditions to form the more stable alkene, 1-ethylindene. p-Toluenesulfonic acid is used as the catalyst.
Materials:
-
1-Ethyl-1-hydroxyindan (from Step 1)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with a Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the crude 1-ethyl-1-hydroxyindan (1.0 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux (approximately 80 °C) and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1 hour).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude 1-ethylindene can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound via Catalytic Hydrogenation
Principle: The carbon-carbon double bond of 1-ethylindene is reduced to a single bond using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][2][3] This reaction, known as catalytic hydrogenation, yields the final product, this compound.[1][2][3]
Materials:
-
1-Ethylindene (from Step 2)
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon filled with H₂)
-
Celite®
Procedure:
-
Dissolve 1-ethylindene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake (typically 4 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford this compound as a colorless oil. The product is often of high purity and may not require further purification.
Visualizations
Synthetic Workflow for this compound
References
Application of 1-Ethylindan in Medicinal Chemistry Research: A Scarcity of Direct Evidence and a Look at the Broader Indane Scaffold
While 1-Ethylindan itself is not prominently featured in medicinal chemistry literature as a standalone pharmacophore, the indane scaffold to which it belongs is a privileged structure in drug discovery. Extensive research has been conducted on indane derivatives, revealing a wide spectrum of biological activities. This report summarizes the known applications of the broader indane class and provides general protocols and workflows relevant to the field, acknowledging the absence of specific data for this compound.
The indane chemical structure, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, serves as a versatile framework for the development of therapeutic agents.[1] Modifications to this core structure, including the introduction of various substituents, have led to the discovery of compounds with significant pharmacological effects.
Biological Activities of Indane Derivatives
Research into indane-containing molecules has unveiled a diverse range of biological activities. The primary areas of investigation include:
-
Antiviral Agents: Certain indane derivatives have shown potential in combating viral infections.[2]
-
Anti-inflammatory and Analgesic Effects: The indane structure is a component of compounds that exhibit anti-inflammatory and pain-relieving properties.[2]
-
Antimicrobial and Antimalarial Activity: Derivatives of indane have been explored for their efficacy against bacterial, fungal, and malarial pathogens.[2]
-
Anticancer Properties: The indane scaffold has been incorporated into molecules designed to inhibit cancer cell growth.[2][3]
-
Neuroprotective Agents: Notably, the indane moiety is a key component of drugs developed for the treatment of neurodegenerative diseases like Alzheimer's disease.[2][4]
General Synthetic Approaches to Indane Derivatives
Example Protocol: Synthesis of an Indanone Derivative
The following is a generalized protocol for the synthesis of an indanone derivative, based on a reported procedure for a related compound.[5] This protocol is for illustrative purposes and would require significant adaptation for the specific synthesis of this compound.
Materials:
-
1-Indanone
-
Acetaldehyde
-
Ethanol
-
20% Ethanolic Potassium Hydroxide (KOH) solution
-
Water
Procedure:
-
A solution of acetaldehyde in ethanol is prepared.
-
This solution is added to a stirred solution of 1-indanone in 20% ethanolic KOH.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The mixture is then poured into water and left to stand overnight.
-
The resulting precipitated solid is collected by filtration.
-
The solid product is washed with water, dried, and recrystallized from ethanol.
Structure-Activity Relationship (SAR)
The biological activity of indane derivatives is highly dependent on the nature and position of substituents on the indane core.[6] The systematic modification of these substituents allows medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. For instance, in the development of selective agonists for the estrogen receptor beta (ERβ), the introduction of a nitrile group at the 1-position of the indane ring was found to enhance selectivity.[2]
Drug Discovery Workflow for Indane Derivatives
The development of new drugs based on the indane scaffold typically follows a structured workflow, from initial discovery to preclinical evaluation.
Conclusion
While direct applications of this compound in medicinal chemistry are not well-documented, the broader family of indane derivatives represents a rich source of pharmacologically active compounds. The versatility of the indane scaffold allows for the generation of diverse chemical libraries, which can be screened for a multitude of biological targets. Further research may yet uncover specific roles for this compound or its close analogues in the development of novel therapeutics. For now, the indane structure as a whole continues to be a valuable starting point for medicinal chemists.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Ethylindan | C11H14 | CID 41747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Chromatographic Separation of 1-Ethylindan
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylindan is a hydrocarbon compound that can be synthesized through various organic reactions, most notably via Friedel-Crafts alkylation of indane or a related precursor. Following synthesis, the reaction mixture typically contains the desired this compound product, unreacted starting materials, potential isomers (e.g., 2-ethylindan), and other byproducts. Effective purification is crucial to isolate this compound for subsequent use in research, development, and quality control. This document provides detailed application notes and protocols for the chromatographic separation of this compound from typical reaction mixtures using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Application Notes
Chromatographic techniques are essential for both the analysis and purification of this compound from complex mixtures. The choice between Gas Chromatography and High-Performance Liquid Chromatography depends on the specific requirements of the analysis, such as the volatility of the components, the required resolution, and the scale of the separation (analytical versus preparative).
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds.[1] Given that this compound is a relatively volatile hydrocarbon, GC is well-suited for its analysis. It can be used to determine the purity of a sample, identify and quantify the components of a reaction mixture, and assess the efficiency of a synthesis. The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC. For the separation of non-polar compounds like this compound and its isomers, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.[2] HPLC can be employed for both analytical and preparative scale separations, allowing for the isolation of pure this compound for further studies.
Experimental Protocols
The following are detailed protocols for the separation of this compound from a reaction mixture. These protocols are based on established principles for the separation of alkylated aromatic hydrocarbons.
Gas Chromatography (GC) Protocol for Analysis of this compound
This protocol outlines a method for the analytical separation and quantification of this compound in a reaction mixture.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
- Dissolve the sample in a suitable solvent, such as dichloromethane or hexane, and dilute to the mark.
- If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Analysis:
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is recommended for unambiguous peak identification. A Flame Ionization Detector (FID) can be used for routine quantification.
- Injection: Inject 1 µL of the prepared sample into the GC.
- Chromatographic Conditions: The following table summarizes the recommended GC conditions.
| Parameter | Value |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| FID Temperature | 300 °C |
3. Data Analysis:
- Identify the peaks in the chromatogram based on their retention times and, if using MS, their mass spectra. The retention time is the time it takes for a compound to travel from the injector to the detector.[3]
- Quantify the relative amounts of each component by integrating the peak areas. The percentage of each component can be calculated by dividing the area of a single peak by the total area of all peaks.[3]
High-Performance Liquid Chromatography (HPLC) Protocol for Purification of this compound
This protocol describes a reversed-phase HPLC method suitable for the preparative separation of this compound from its isomers and other non-polar byproducts.
1. Sample Preparation:
- Dissolve the crude reaction mixture in the mobile phase at a concentration suitable for preparative injection (e.g., 10-50 mg/mL).
- Filter the solution through a 0.45 µm syringe filter to remove any insoluble material.
2. HPLC Purification:
- Instrumentation: A preparative HPLC system equipped with a UV detector is required.
- Injection: Inject an appropriate volume of the prepared sample onto the column.
- Chromatographic Conditions: The following table outlines the recommended HPLC conditions.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection | UV at 254 nm |
3. Fraction Collection and Analysis:
- Monitor the chromatogram and collect the fractions corresponding to the this compound peak.
- Analyze the collected fractions by analytical HPLC or GC-MS to confirm purity.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Representative GC Retention Times for Components of a this compound Reaction Mixture
| Compound | Retention Time (min) |
| Indane | 8.5 |
| 2-Ethylindan | 10.2 |
| This compound | 10.5 |
| Diethylindan | 12.8 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Table 2: Representative HPLC Retention Times for Components of a this compound Reaction Mixture
| Compound | Retention Time (min) |
| Indane | 4.2 |
| 2-Ethylindan | 5.8 |
| This compound | 6.3 |
| Diethylindan | 8.1 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Visualizations
Caption: Workflow for chromatographic separation of this compound.
Caption: Factors influencing chromatographic separation.
References
Application Notes & Protocols for the Quantification of 1-Ethylindan
These application notes provide detailed methodologies for the quantitative analysis of 1-Ethylindan in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and chemical analysis.
Introduction
This compound is an aromatic hydrocarbon.[1] Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control, and impurity profiling. This document outlines two robust analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
General Sample Preparation Workflow
A critical step in quantitative analysis is the effective preparation of the sample to ensure it is representative and free from interfering components.[2][3][4] The general workflow for sample preparation prior to chromatographic analysis is depicted below.
Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the sensitive and selective quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of the sample (e.g., plasma, cell lysate), add 10 µL of an internal standard (IS) solution (e.g., 1-Propylindan, 10 µg/mL in methanol).
-
Add 3 mL of a suitable extraction solvent (e.g., hexane or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 60°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | This compound: 146.1 (Quantifier), 117.1 (Qualifier) IS: 160.1 (Quantifier), 117.1 (Qualifier) |
3. Calibration Standards
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Process these standards using the same sample preparation protocol.
Quantitative Data Summary (GC-MS)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (% RSD) | < 7% |
Method 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is suitable for routine analysis and can be adapted for various sample types.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elute the this compound with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
3. Calibration Standards
Prepare calibration standards in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.
Quantitative Data Summary (HPLC)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.3% |
| Precision (% RSD) | < 5% |
Method Validation Workflow
The validation of an analytical method is essential to ensure its reliability, accuracy, and precision. The following diagram illustrates the key steps in the method validation process.
References
Application Notes and Protocols: 1-Ethylindan in the Synthesis of Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Introduction: The Potential of 1-Ethylindan as a PAH Precursor
Polycyclic aromatic hydrocarbons (PAHs) are a significant class of molecules with applications in materials science, organic electronics, and as scaffolds in medicinal chemistry. The development of novel and efficient synthetic routes to functionalized PAHs is an ongoing area of research. This compound, a substituted indan derivative, presents a potential starting material for the synthesis of specific PAHs through aromatization reactions.
This application note details a proposed method for the catalytic dehydrogenation of this compound to yield a substituted acenaphthylene derivative, a tricyclic aromatic hydrocarbon. The protocol is based on analogous transformations of hydroaromatic compounds, which are commonly aromatized using a palladium on carbon (Pd/C) catalyst at elevated temperatures. This method offers a plausible and experimentally feasible approach to expanding the synthetic utility of this compound.
Proposed Synthetic Pathway
The proposed synthesis involves the catalytic dehydrogenation of this compound. This reaction is anticipated to proceed via the removal of hydrogen atoms from the indan system, leading to the formation of new aromatic rings. The expected major product is an ethyl-substituted acenaphthylene, formed through the aromatization of the five-membered ring and subsequent rearrangement or cyclization.
Reaction Scheme:
This transformation leverages the thermodynamic driving force of forming a stable, extended aromatic system.
Experimental Protocol: Catalytic Dehydrogenation of this compound
This protocol provides a detailed methodology for the proposed synthesis.
Materials:
-
This compound (Substrate)
-
Palladium on Carbon (10% Pd/C) (Catalyst)
-
High-boiling point, inert solvent (e.g., diphenyl ether, decalin)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Celite or silica gel plug)
-
Rotary evaporator
-
Solvents for extraction and purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and an inert gas inlet.
-
Ensure all glassware is thoroughly dried before use.
-
Place the flask in a heating mantle.
-
-
Charging the Reactor:
-
To the flask, add this compound (1.0 eq).
-
Add the inert solvent (e.g., diphenyl ether) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).
-
-
Inerting the System:
-
Flush the system with an inert gas (argon or nitrogen) for 10-15 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reaction Conditions:
-
Begin stirring the reaction mixture.
-
Gradually heat the mixture to a high temperature (typically in the range of 200-300 °C, depending on the solvent). The reaction progress can be monitored by observing the evolution of hydrogen gas (which should be safely vented).
-
Maintain the reaction at this temperature for several hours (e.g., 4-24 hours). Reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite or silica gel to remove the Pd/C catalyst. Wash the filter cake with the same solvent to ensure all the product is collected.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can then be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired PAH.
-
Safety Precautions:
-
Palladium on carbon can be pyrophoric, especially after use and when dry. Handle the catalyst with care, and do not allow the filter cake to dry completely. Quench the catalyst-containing filter cake with water before disposal.
-
The reaction is conducted at high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.
-
Hydrogen gas is evolved during the reaction and is flammable. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis of an ethyl-substituted acenaphthylene from this compound. These values are based on typical yields and purities for analogous catalytic dehydrogenation reactions.
| Parameter | Expected Value | Method of Analysis |
| Yield of Purified Product | 40-60% | Gravimetric analysis after purification |
| Purity of Product | >95% | Gas Chromatography (GC), ¹H NMR |
| Reaction Time | 12-24 hours | TLC, GC-MS |
| Optimal Temperature | 250 °C | Optimization experiments |
| Catalyst Loading | 10 mol% | - |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of a polycyclic aromatic hydrocarbon from this compound.
Caption: Workflow for the catalytic dehydrogenation of this compound.
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-Ethylindan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, three-step synthetic route for the enantioselective synthesis of chiral 1-ethylindan, a valuable building block in medicinal chemistry and materials science. The described methodology leverages a robust and well-established asymmetric hydrogenation as the key enantioselective step, ensuring high optical purity of the final product.
Synthetic Strategy Overview
The enantioselective synthesis of chiral this compound is achieved through a reliable three-step sequence starting from the commercially available 1-indanone. The overall transformation is depicted below:
Application Notes & Protocols: Computational Modeling of 1-Ethylindan Reaction Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Ethylindan is an aromatic hydrocarbon featuring an indan core structure.[1][2] Understanding the reaction mechanisms involved in its synthesis or subsequent reactions is crucial for process optimization, yield improvement, and the development of novel derivatives. Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction pathways, identifying transient intermediates, and predicting reaction kinetics at a molecular level.[3][4][5]
This document provides a detailed protocol for the computational investigation of a plausible reaction mechanism for the formation of this compound: the acid-catalyzed intramolecular cyclization of 1-phenyl-1-pentene. This pathway is a form of intramolecular Friedel-Crafts alkylation, a common method for synthesizing indane and indanone structures.[6][7][8] The protocols outlined here are designed to be adaptable for studying other reaction mechanisms involving this compound and its derivatives.
Proposed Reaction Mechanism: Intramolecular Friedel-Crafts Alkylation
The formation of this compound can be hypothesized to occur via the acid-catalyzed cyclization of an appropriate precursor, such as 1-phenyl-1-pentene. The proposed mechanism involves three key steps:
-
Protonation: The alkene double bond of 1-phenyl-1-pentene is protonated by an acid catalyst (H⁺), forming a secondary carbocation intermediate. This is typically the rate-determining step.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The carbocation is attacked by the electron-rich benzene ring in an intramolecular fashion, leading to the formation of a new carbon-carbon bond and a resonance-stabilized sigma complex (arenium ion).
-
Deprotonation: A base (e.g., the conjugate base of the acid catalyst) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.
This proposed pathway is visualized in the diagram below.
Computational Protocol
This section details a comprehensive protocol for modeling the proposed reaction mechanism using quantum chemical calculations.
1. Software and Hardware:
-
Quantum Chemistry Software: A standard software package such as Gaussian, ORCA, or Q-Chem is recommended.[9]
-
Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is necessary for timely completion of calculations.
2. Model Chemistry Selection:
-
Method: Density Functional Theory (DFT) is a robust choice for balancing accuracy and computational cost. The ωB97XD or M06-2X functionals are recommended as they account for non-covalent interactions, which can be important in transition states.[3]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as def2-TZVP provides a good balance of accuracy and efficiency.
-
Solvation Model: If the reaction is performed in a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be employed to account for solvent effects.
3. Computational Workflow: The following workflow should be applied to each species in the reaction mechanism (Reactants, Intermediates, Transition States, and Products).
-
Step 1: Geometry Optimization:
-
Construct an initial 3D structure for each species.
-
Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface.[10]
-
-
Step 2: Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
For minima (Reactants, Intermediates, Products): Verify that there are zero imaginary frequencies.
-
For Transition States (TS): Verify the presence of exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[10]
-
These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
-
Step 3: Transition State Searching:
-
Locating a transition state is often the most challenging step. Use a method like the Berny algorithm with the Opt=TS keyword in Gaussian.
-
Initial TS guesses can be generated using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or by manually modifying the geometry along the expected reaction coordinate.
-
-
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation:
-
Step 5: Single-Point Energy Refinement:
-
(Optional but recommended) To improve accuracy, perform a single-point energy calculation on the optimized geometries using a larger, more sophisticated basis set (e.g., def2-QZVP).
-
The logical flow of this computational protocol is illustrated in the diagram below.
Data Presentation
The primary outputs of this computational protocol are the energies of all stationary points along the reaction pathway. This data allows for the construction of a reaction energy profile and the calculation of activation barriers. The results should be summarized in a table for clarity. The values presented below are illustrative for the proposed mechanism.
Table 1: Calculated Relative Energies for the Formation of this compound
| Species | Description | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Reactant | 1-Phenyl-1-pentene + H⁺ | 0.0 | 0.0 | N/A |
| TS1 | Protonation Transition State | +5.2 | +7.5 | -450i |
| Intermediate 1 | Carbocation | -10.1 | -8.3 | N/A |
| TS2 | Cyclization Transition State | +15.8 | +18.2 | -310i |
| Intermediate 2 | Sigma Complex (Arenium Ion) | +8.5 | +10.5 | N/A |
| TS3 | Deprotonation Transition State | +9.0 | +11.2 | -950i |
| Product | This compound + H⁺ | -25.0 | -22.5 | N/A |
Calculations performed at the hypothetical ωB97XD/def2-TZVP level of theory with a PCM for dichloromethane.
From this data, the overall reaction is predicted to be exothermic by 22.5 kcal/mol. The rate-determining step is the cyclization (INT1 → TS2), with an activation barrier (ΔG‡) of 26.5 kcal/mol (18.2 - (-8.3)). This quantitative insight is critical for understanding the reaction kinetics.[12]
References
- 1. 1-Ethylindane | C11H14 | CID 20971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prakashastraltech.wordpress.com [prakashastraltech.wordpress.com]
- 10. fiveable.me [fiveable.me]
- 11. s3.smu.edu [s3.smu.edu]
- 12. Refining Chemical Reaction Mechanisms with Quantum Chemistry for Reaction-Flow Analysis - HPC SYSTEMS Inc. [global.hpc.co.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Ethylindan Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylindan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed and reliable three-step synthetic route for this compound is as follows:
-
Step 1: Intramolecular Friedel-Crafts Acylation: 3-Phenylpropionic acid is converted to its acid chloride, which then undergoes intramolecular cyclization to form 1-indanone.
-
Step 2: Grignard Reaction: 1-Indanone is reacted with ethylmagnesium bromide to yield the tertiary alcohol, 1-ethyl-1H-inden-1-ol.
-
Step 3: Reduction: The resulting 1-ethyl-1H-inden-1-ol is reduced to the final product, this compound. A common method for this reduction is catalytic hydrogenation.
Q2: What are the critical parameters to control in the Friedel-Crafts acylation step?
A2: The critical parameters for the intramolecular Friedel-Crafts acylation to synthesize 1-indanone include the choice of Lewis acid catalyst, solvent, reaction temperature, and reaction time. Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid catalyst.
Q3: What challenges might I face during the Grignard reaction with 1-indanone?
A3: 1-Indanone is an enolizable ketone. The primary challenge during the Grignard reaction is the competing enolization reaction where the Grignard reagent acts as a base, abstracting a proton from the alpha-carbon of the ketone, leading to the formation of an enolate and reducing the yield of the desired tertiary alcohol.[1] Other potential issues include the formation of byproducts from the reaction with any residual starting materials or impurities.
Q4: Which reduction method is most suitable for converting 1-ethyl-1H-inden-1-ol to this compound?
A4: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a highly effective and common method for the reduction of the double bond and the hydroxyl group in 1-ethyl-1H-inden-1-ol to yield this compound. This method typically proceeds under mild conditions with high yields.
Troubleshooting Guides
Problem 1: Low yield of 1-indanone in the Friedel-Crafts acylation step.
Possible Cause 1.1: Inactive Lewis Acid Catalyst.
-
Solution: Ensure that the Lewis acid (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. The reaction vessel and solvent must be thoroughly dried to prevent moisture from deactivating the catalyst.
Possible Cause 1.2: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature is a critical parameter. For the intramolecular cyclization of 3-phenylpropionyl chloride, the reaction is often carried out at elevated temperatures. However, excessively high temperatures can lead to side reactions and decomposition. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
Possible Cause 1.3: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction appears to have stalled, a slight increase in temperature or the addition of a small amount of fresh catalyst may be beneficial.
Problem 2: Low yield of 1-ethyl-1H-inden-1-ol in the Grignard reaction.
Possible Cause 2.1: Enolization of 1-indanone.
-
Solution: To minimize enolization, the Grignard reaction should be carried out at a low temperature (e.g., -78 °C to 0 °C). Slowly adding the 1-indanone solution to the Grignard reagent can also help to favor the nucleophilic addition over enolization. The use of cerium(III) chloride (CeCl₃) as an additive can also suppress enolization.
Possible Cause 2.2: Impure or inactive Grignard reagent.
-
Solution: Ensure the Grignard reagent is freshly prepared or properly stored. Titration of the Grignard reagent before use is recommended to determine its exact concentration. All glassware and solvents must be scrupulously dry, as Grignard reagents are highly sensitive to moisture.
Possible Cause 2.3: Formation of Wurtz coupling byproducts.
-
Solution: This can occur if there is an excess of ethyl bromide during the formation of the Grignard reagent. Ensure the stoichiometry is correct during the preparation of the Grignard reagent.
Problem 3: Incomplete reduction of 1-ethyl-1H-inden-1-ol.
Possible Cause 3.1: Inactive catalyst.
-
Solution: Use a fresh, high-quality Pd/C catalyst. The catalyst should be handled under an inert atmosphere to prevent deactivation. Ensure the reaction solvent is of appropriate purity and does not contain any catalyst poisons.
Possible Cause 3.2: Insufficient hydrogen pressure.
-
Solution: Ensure that the reaction is performed under an adequate pressure of hydrogen gas. The optimal pressure may vary depending on the scale of the reaction and the specific equipment used.
Possible Cause 3.3: Presence of catalyst inhibitors in the substrate.
-
Solution: Purify the 1-ethyl-1H-inden-1-ol intermediate to remove any impurities that could poison the palladium catalyst.
Data Presentation
Table 1: Optimization of Reaction Conditions for 1-Indanone Synthesis via Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids. [2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |
| 1 | PPA | neat | 80 | 120 | 100 | 85 |
| 2 | PPA | neat | 25 | 1440 | 100 | 82 |
| 3 | TfOH (3 eq.) | CH₂Cl₂ (dry) | 80 | 60 | 100 | 98 |
| 4 | TfOH (1 eq.) | CH₂Cl₂ (dry) | 80 | 60 | 100 | 75 |
| 5 | TfOH (0.5 eq.) | CH₂Cl₂ (dry) | 80 | 60 | 100 | 68 |
| 6 | Tb(OTf)₃ (10) | Isooctane | 250 | 240 | 32 | 20 |
Note: PPA = Polyphosphoric acid, TfOH = Triflic acid, Tb(OTf)₃ = Terbium(III) trifluoromethanesulfonate. Yields are isolated yields.
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
-
Preparation of 3-Phenylpropionyl Chloride: To a solution of 3-phenylpropionic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or benzene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-phenylpropionyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude 3-phenylpropionyl chloride in a dry, non-polar solvent like carbon disulfide or nitrobenzene. Cool the solution to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-indanone can be purified by vacuum distillation or column chromatography. A yield of around 90% can be expected under optimized conditions.[3]
Protocol 2: Synthesis of 1-ethyl-1H-inden-1-ol via Grignard Reaction
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) to initiate the reaction. Once the reaction starts (indicated by bubbling and a color change), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 1-Indanone: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 1-indanone (1 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-ethyl-1H-inden-1-ol. The product can be purified by column chromatography.
Protocol 3: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-ethyl-1H-inden-1-ol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Then, pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC until the starting material is completely consumed. Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the Grignard reaction.
Caption: Troubleshooting decision tree for low Grignard yield.
References
Technical Support Center: Synthesis of 1-Ethylindan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Ethylindan. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
-
Intermolecular Friedel-Crafts Alkylation: This approach involves the reaction of benzene with a five-carbon alkylating agent, such as 1-chloropentane or 1-pentene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid.
-
Intramolecular Friedel-Crafts Cyclization: This method starts with a substituted benzene ring that already contains a five-carbon chain, such as 1-phenylpentan-1-ol or a related phenylpentene isomer. A strong acid then catalyzes the cyclization to form the indane ring system.
Q2: What are the major byproducts I should expect?
A2: Byproduct formation is a common issue and is highly dependent on the chosen synthetic route and reaction conditions. The most prevalent byproducts include:
-
Isomers of this compound: Due to carbocation rearrangements, you may find other isomers such as 2-ethylindan.
-
Polyalkylated Products: In Friedel-Crafts alkylation, the product, this compound, is more reactive than the starting benzene, leading to the formation of diethylindans and other polyalkylated species.[1][2]
-
Other Phenylalkanes: Incomplete cyclization or side reactions can lead to the presence of various phenylpentene isomers or other unsaturated hydrocarbons.
-
Rearranged Cyclization Products: Intramolecular cyclization can sometimes lead to the formation of tetralin derivatives (six-membered rings) through rearrangements, although this is generally less favored for five-carbon chains.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproducts requires careful control of reaction conditions:
-
For Friedel-Crafts Alkylation:
-
Use a large excess of benzene to favor monoalkylation over polyalkylation.[1]
-
Maintain a low reaction temperature to reduce the likelihood of carbocation rearrangements and side reactions.
-
Consider using a milder Lewis acid catalyst.
-
-
For Intramolecular Cyclization:
-
Choose a precursor that forms a more stable carbocation at the desired position for cyclization.
-
Use a dehydrating acid like sulfuric acid or polyphosphoric acid (PPA) at an optimized temperature to promote cyclization over competing reactions like polymerization or elimination.
-
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound and a Complex Mixture of Products in Friedel-Crafts Alkylation
Possible Causes:
-
Carbocation Rearrangement: The primary carbocation formed from 1-chloropentane or 1-pentene can rearrange to a more stable secondary carbocation via a hydride shift. This leads to the formation of various phenylpentane isomers instead of the direct precursor to this compound. Subsequent cyclization of these isomers can result in a mixture of indane derivatives.
-
Polyalkylation: The ethylindan product is activated towards further alkylation, leading to the formation of di- and tri-substituted products.[1]
-
Suboptimal Reaction Temperature: High temperatures can promote rearrangements and other side reactions.
Solutions:
| Strategy | Detailed Methodology | Expected Outcome |
| Control of Stoichiometry | Use a significant excess of benzene relative to the alkylating agent (e.g., a 10:1 molar ratio or higher). | This increases the probability of the alkylating agent reacting with benzene rather than the already alkylated product, thus minimizing polyalkylation. |
| Temperature Management | Maintain a low and consistent reaction temperature, typically between 0°C and room temperature, depending on the catalyst's activity. | Lower temperatures disfavor carbocation rearrangements and reduce the rates of competing side reactions. |
| Alternative Acylation-Reduction Route | Perform a Friedel-Crafts acylation of benzene with valeryl chloride to form valerophenone. The resulting ketone is then reduced to 1-phenylpentane using a method like the Clemmensen or Wolff-Kishner reduction, followed by intramolecular cyclization. | Friedel-Crafts acylation is not prone to rearrangements, leading to a cleaner initial product.[1] |
Problem 2: Incomplete Reaction or Low Conversion in Intramolecular Cyclization
Possible Causes:
-
Insufficiently Strong Acid Catalyst: The acid may not be strong enough to promote the formation of the necessary carbocation for cyclization.
-
Water in the Reaction Mixture: The presence of water can deactivate the acid catalyst.
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached.
Solutions:
| Strategy | Detailed Methodology | Expected Outcome |
| Choice of Acid Catalyst | Use a strong dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid (PPA). | These acids are effective at promoting the formation of the carbocation and driving the equilibrium towards the cyclized product. |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. | This will maintain the activity of the acid catalyst throughout the reaction. |
| Temperature Optimization | Gradually increase the reaction temperature while monitoring the reaction progress by a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | An optimal temperature will provide enough energy for the cyclization to proceed without promoting excessive side reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Intramolecular Cyclization of 1-Phenylpentan-1-ol
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
1-Phenylpentan-1-ol
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 10 g of 1-phenylpentan-1-ol to the cold sulfuric acid with vigorous stirring over 30 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional hour.
-
Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker.
-
Extract the aqueous mixture with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Quantitative Data (Illustrative):
The following table presents a hypothetical but realistic distribution of products from the intramolecular cyclization of 1-phenylpentan-1-ol under non-optimized conditions, as might be determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Compound | Retention Time (min) | Relative Area (%) |
| 1-Phenylpentene (isomer mixture) | 8.5 - 9.2 | 15 |
| This compound (Product) | 10.1 | 75 |
| 2-Ethylindan | 10.5 | 5 |
| Unidentified Byproducts | Various | 5 |
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Signaling Pathway of Byproduct Formation in Friedel-Crafts Alkylation
Caption: Byproduct formation pathways in Friedel-Crafts alkylation for this compound.
References
Technical Support Center: Purification of Crude 1-Ethylindan
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-Ethylindan.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My crude this compound sample contains multiple impurities after synthesis. What are the likely identities of these impurities?
Answer: If your this compound was synthesized via a Friedel-Crafts alkylation of indane with an ethylating agent, the most common impurities are isomers and poly-alkylated byproducts. These can include:
-
2-Ethylindan: A structural isomer formed from carbocation rearrangement during the reaction.
-
Diethylindans: Products of polyalkylation, where more than one ethyl group is added to the indane ring. Multiple isomers of diethylindan may be present.
-
Unreacted Starting Materials: Residual indane and leftover ethylating agent or its byproducts.
-
Polymerization Products: High-molecular-weight byproducts formed under certain reaction conditions.
Question: I am trying to purify crude this compound by fractional distillation, but I am getting poor separation. What could be the problem?
Answer: Poor separation during fractional distillation can be due to several factors:
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to separate components with close boiling points. The boiling point of this compound is 222 °C at 760 mmHg.[1] The boiling points of isomeric and poly-alkylated impurities are likely to be close to this value, necessitating a highly efficient packed or Vigreux column.
-
Incorrect Heating Rate: Heating the distillation flask too quickly can lead to "flooding" of the column, where the vapor velocity is too high for efficient equilibrium between the liquid and vapor phases. A slow and steady heating rate is crucial.
-
Inadequate Insulation: Poor insulation of the distillation column can lead to temperature fluctuations and inefficient separation.
-
Azeotrope Formation: While less common for this class of compounds, the presence of an azeotrope with a co-boiling impurity cannot be entirely ruled out without analytical data.
Question: What are the key parameters to consider for developing a column chromatography method to purify this compound?
Answer: Column chromatography is a powerful technique for separating isomers and other closely related impurities. Key parameters to consider are:
-
Stationary Phase: For non-polar aromatic hydrocarbons like this compound, silica gel or alumina are common choices for the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is required. Start with a weak solvent like hexane and gradually increase the polarity by adding a slightly more polar solvent like toluene or dichloromethane. The optimal solvent system will depend on the specific impurities present. A good starting point for method development is thin-layer chromatography (TLC) to screen different solvent systems.
-
Column Dimensions and Packing: The size of the column should be appropriate for the amount of crude material to be purified. Proper packing of the column is critical to avoid channeling and ensure good separation.
-
Loading: The crude sample should be dissolved in a minimal amount of the eluent and loaded onto the column in a concentrated band.
Question: I am attempting to purify this compound by crystallization, but it is not crystallizing or is "oiling out." What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, or failure to crystallize, are common challenges. Here are some troubleshooting steps:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For non-polar aromatic compounds, solvents like methanol, ethanol, or mixtures of a good solvent (e.g., toluene) with an anti-solvent (e.g., hexane) can be effective.
-
Cooling Rate: Cooling the solution too rapidly can promote oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Saturation Level: If the solution is supersaturated, oiling out is more likely. Try using a slightly larger volume of solvent. Conversely, if no crystals form, the solution may be too dilute. In this case, you can try to slowly evaporate some of the solvent.
-
Seeding: Adding a small seed crystal of pure this compound can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.
Frequently Asked Questions (FAQs)
What is the boiling point of this compound?
The boiling point of this compound is 222 °C at 760 mmHg.[1]
What are the common purification techniques for crude this compound?
The most common and effective purification techniques for crude this compound are:
-
Fractional Distillation: Suitable for separating components with different boiling points.
-
Column Chromatography: Effective for separating isomers and other closely related impurities.
-
Crystallization: Can be used if a suitable solvent system is found and the impurities have different solubility profiles.
How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides information on the number of components and their relative amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Helps in identifying the impurities based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the components of the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the purity by integrating the signals of the desired compound and the impurities.
Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| Boiling Point | 222 °C at 760 mmHg | [1] |
| Molecular Weight | 146.23 g/mol | |
| Density | 0.936 g/cm³ | |
| Refractive Index | 1.523 |
Experimental Protocols
Fractional Distillation (General Protocol)
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Charging: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second in the receiving flask.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect different fractions based on the boiling point. The fraction that distills over at or near the boiling point of this compound (222 °C, adjust for pressure if distilling under vacuum) should be collected as the purified product.
-
Analysis: Analyze the collected fractions by GC or another suitable analytical method to determine their purity.
Column Chromatography (General Protocol)
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the stationary phase to settle, ensuring a well-packed, uniform bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Loading: Carefully apply the sample solution to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, start with 100% hexane and gradually add increasing percentages of toluene or dichloromethane.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Monitor the collected fractions by TLC or GC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Crystallization (General Protocol)
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, hexane, toluene, and mixtures) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystal Formation: As the solution cools, crystals of the purified this compound should form. If no crystals appear, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: Decision tree for selecting a purification technique for this compound.
References
Technical Support Center: Troubleshooting Peak Tailing of 1-Ethylindan in GC Analysis
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the Gas Chromatography (GC) analysis of 1-Ethylindan.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, an aromatic hydrocarbon, can be caused by several factors. These can be broadly categorized into issues related to the GC system's activity, sample introduction technique, and chromatographic conditions. Specific causes include active sites in the inlet liner or on the column, column contamination, improper injection technique, or a mismatch between the analyte and the stationary phase polarity.[2][3][4]
Q3: Can the inlet liner affect the peak shape of this compound?
A3: Absolutely. The inlet liner is a critical component that can significantly impact peak shape. For aromatic hydrocarbons like this compound, an improperly chosen or deactivated liner can lead to peak tailing. Active sites on the glass surface of the liner can interact with the analyte, causing it to be retained longer and resulting in a tailed peak. The geometry of the liner and the presence and position of glass wool can also affect the vaporization and transfer of the sample onto the column.[3]
Q4: What type of GC column is best for analyzing this compound?
A4: As this compound is a non-polar aromatic hydrocarbon, a non-polar stationary phase is generally recommended.[5] A common choice for the analysis of such compounds is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS).[6] This type of column separates compounds primarily based on their boiling points.
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.
Step 1: Evaluate the Scope of the Problem
Observe your chromatogram to determine if all peaks are tailing or only the this compound peak.
-
All peaks tailing: This often points to a physical problem in the GC system, such as improper column installation, a leak, or a blockage.[2][7]
-
Only the this compound peak (or other active compounds) is tailing: This suggests a chemical interaction between the analyte and active sites within the system.
Step 2: Inspect the GC Inlet
The inlet is a common source of peak shape problems.
-
Liner Contamination and Activity: The liner can become contaminated with non-volatile residues from previous injections, creating active sites that interact with analytes.
-
Solution: Replace the inlet liner with a new, deactivated liner. For aromatic hydrocarbons, a single taper liner with deactivated glass wool is often a good choice for splitless injections, while a precision split liner with wool is suitable for split injections.
-
-
Septum Bleed or Leak: A worn or cored septum can introduce contaminants or cause a leak in the inlet, leading to poor peak shape.
-
Solution: Replace the septum. It is good practice to replace the septum regularly.[4]
-
-
Incorrect Column Installation: If the column is not installed at the correct depth in the inlet, it can create dead volume or turbulence, causing peak tailing.[7]
-
Solution: Reinstall the column according to the manufacturer's instructions for your specific GC model. Ensure a clean, square cut on the column end.
-
Step 3: Assess the GC Column
The analytical column is another critical component affecting peak shape.
-
Column Contamination: Over time, the front end of the column can become contaminated with non-volatile material, leading to active sites and peak tailing.
-
Solution: Trim the front end of the column (typically 10-20 cm). This will remove the contaminated section. Be sure to make a clean, square cut.
-
-
Column Degradation: The stationary phase of the column can degrade over time, especially if exposed to oxygen at high temperatures. This degradation creates active sites.
-
Solution: If trimming the column does not resolve the issue, the column may need to be replaced.
-
-
Incompatible Stationary Phase: Using a polar column for a non-polar analyte like this compound can sometimes lead to peak tailing due to poor solubility of the analyte in the stationary phase.[8]
-
Solution: Ensure you are using a non-polar column, such as a 5% phenyl-methylpolysiloxane phase.
-
Step 4: Review Injection Parameters
The way the sample is introduced onto the column plays a significant role in peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can contribute to tailing.[2][9]
-
Solution: Dilute your sample or increase the split ratio.
-
-
Incorrect Injection Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to a broad, tailing peak. If it's too high, the analyte may degrade.
-
Solution: Optimize the inlet temperature. For many aromatic hydrocarbons, an inlet temperature of 250 °C is a good starting point.
-
-
Solvent Effects (Splitless Injection): In splitless injection, if the initial oven temperature is not sufficiently below the boiling point of the solvent, poor focusing of the analyte at the head of the column can occur, leading to peak tailing for early eluting peaks.[2][8]
-
Solution: Set the initial oven temperature at least 20 °C below the boiling point of your solvent.[2]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Experimental Protocols
Below is a recommended starting method for the GC analysis of this compound. This protocol can be adapted based on your specific instrumentation and analytical requirements.
Sample Preparation
-
Solvent Selection: Dissolve the this compound standard or sample in a volatile organic solvent such as hexane, dichloromethane, or acetone.
-
Concentration: Prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of your detector.
-
Vialing: Transfer the final solution to a 2 mL autosampler vial and seal with a septum cap.
GC-FID Operating Conditions
| Parameter | Recommended Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Liner | Deactivated, single taper with glass wool |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Quantitative Data Summary
The peak asymmetry factor (As) is a quantitative measure of peak tailing. An ideal symmetric peak has an As of 1.0. Values greater than 1.2 may indicate a tailing issue that needs to be addressed. The table below provides a hypothetical example of how different conditions can affect the peak asymmetry of this compound.
| Condition | Peak Asymmetry Factor (As) | Peak Shape Description |
| Optimized Method | 1.1 | Good, symmetrical peak |
| Contaminated Liner | 1.8 | Significant tailing |
| Column Overload (High Conc.) | 1.6 | Moderate tailing |
| Improper Oven Start Temp. | 1.5 | Tailing of early eluting peak |
Logical Relationship between Cause and Solution
The following diagram illustrates the relationship between common causes of peak tailing and their respective solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1-Ethylindane | C11H14 | CID 20971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tdi-bi.com [tdi-bi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
Technical Support Center: Synthesis of 1-Ethylindan via Friedel-Crafts Reactions
Welcome to the technical support center for the synthesis of 1-ethylindan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound prepared through Friedel-Crafts reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. A highly effective and recommended method for this synthesis is a two-step process:
-
Friedel-Crafts Acylation: Reaction of indane with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 1-acetylindane.
-
Reduction: Conversion of the 1-acetylindane intermediate to this compound via Clemmensen or Wolff-Kishner reduction.
This two-step approach is generally preferred over direct Friedel-Crafts alkylation with an ethylating agent to avoid common side reactions such as carbocation rearrangements and polyalkylation, which can significantly lower the yield of the desired product.[1][2]
Q1: My yield of 1-acetylindane in the Friedel-Crafts acylation step is low. What are the potential causes and solutions?
A1: Low yields in the acylation of indane can stem from several factors. Here’s a breakdown of common causes and how to address them:
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Inactivity or Insufficient Amount: The activity of the Lewis acid is crucial. Old or improperly stored catalyst may be less effective.
-
Solution: Use a fresh, high-quality Lewis acid. A stoichiometric amount of catalyst is often required because both the acyl chloride and the resulting ketone product can form complexes with it.[1]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity.
-
Solution: The reaction of indane with acetyl chloride is typically performed at low temperatures (0-5 °C) to control the reaction rate and minimize side-product formation. Gradually warming to room temperature may be necessary to drive the reaction to completion.
-
-
Incorrect Stoichiometry: An improper ratio of reactants and catalyst can lead to incomplete conversion or side reactions.
-
Solution: A slight excess of the acylating agent and a stoichiometric amount of the Lewis acid relative to the limiting reagent (indane) are generally recommended.
-
-
Poor Regioselectivity: While acylation of indane is expected to favor the 1-position due to the activating nature of the alkyl portion of the ring, some substitution at other positions can occur.
-
Solution: Optimizing the catalyst and reaction conditions can improve regioselectivity. Using a milder Lewis acid or running the reaction at a lower temperature may enhance selectivity for the desired isomer.
-
Q2: I am observing multiple products in my reaction mixture after the acylation step. What are these side products and how can I minimize them?
A2: The formation of multiple products is a common issue. Besides the desired 1-acetylindane, you might be observing:
-
Isomeric Acetylindanes: Acylation at other positions on the aromatic ring can occur, although the 1-position is generally favored.
-
Diacylated Products: Although less common in acylation compared to alkylation due to the deactivating nature of the acetyl group, some diacylation may occur under harsh conditions.[1]
-
Products from Ring Opening/Rearrangement: While less likely for the stable indane ring system under acylation conditions, it is a possibility with highly reactive catalysts or high temperatures.
Strategies to Minimize Side Products:
-
Control Reaction Temperature: Maintain a low temperature, especially during the addition of reagents.
-
Choice of Catalyst: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be explored for potentially higher selectivity.[3]
-
Order of Addition: Slowly add the acetyl chloride to the mixture of indane and Lewis acid in the solvent to maintain a low concentration of the electrophile.
Q3: The reduction of 1-acetylindane is not going to completion. How can I improve the yield of this compound?
A3: Incomplete reduction can be due to several factors depending on the method chosen (Clemmensen or Wolff-Kishner).
-
For Clemmensen Reduction (Zinc Amalgam and HCl):
-
Inactive Zinc Amalgam: The surface of the zinc must be properly amalgamated to be effective.
-
Solution: Prepare fresh zinc amalgam before the reaction. Ensure the zinc is of high purity.
-
Insufficient Acid Concentration: Concentrated hydrochloric acid is required to drive the reaction.
-
Solution: Use a sufficient excess of concentrated HCl. The reaction is often run in a two-phase system with an organic solvent like toluene to help solubilize the substrate.
-
-
For Wolff-Kishner Reduction (Hydrazine and a Strong Base):
-
Incomplete Hydrazone Formation: The first step is the formation of a hydrazone. This can be equilibrium-limited.
-
Solution: Ensure anhydrous conditions for the initial hydrazone formation. Using an excess of hydrazine can help drive this step.
-
Insufficient Temperature: The decomposition of the hydrazone requires high temperatures, often in a high-boiling solvent like diethylene glycol.[4]
-
Solution: Ensure the reaction reaches the required temperature (typically >180 °C) for the decomposition step. The Huang-Minlon modification, which involves distilling off water and excess hydrazine before heating to a high temperature, can improve yields.[5]
-
Base Strength: A strong base like potassium hydroxide is necessary.
-
Solution: Use a sufficient quantity of a strong base. Ensure the base is not carbonated from exposure to air.
-
Data Presentation: Reaction Parameters
Table 1: Friedel-Crafts Acylation of Indane - General Parameters
| Parameter | Typical Condition | Rationale/Notes |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, SnCl₄, ZnCl₂ | AlCl₃ is the most common and reactive. Others can offer milder conditions and potentially different selectivity.[3] |
| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂), Nitrobenzene | DCM is a common choice. CS₂ is also effective but toxic. Nitrobenzene can be used for less reactive substrates. |
| Temperature | 0 °C to Room Temperature | Low temperature is crucial to control reactivity and minimize side products. |
| Reactant Ratio | Indane:Acetyl Chloride:Catalyst ≈ 1 : 1.1 : 1.1 | A slight excess of the acylating agent and a stoichiometric amount of catalyst are typical. |
Table 2: Reduction of 1-Acetylindane - Comparison of Methods
| Method | Reagents | Typical Solvent | Temperature | Pros | Cons |
| Clemmensen | Zinc Amalgam (Zn(Hg)), Conc. HCl | Toluene, Water | Reflux | Effective for aryl ketones; avoids strong bases. | Strongly acidic conditions; not suitable for acid-sensitive substrates. |
| Wolff-Kishner | Hydrazine (N₂H₄), KOH or NaOH | Diethylene Glycol | 180-200 °C | Works well for substrates sensitive to acid.[6][7] | Requires high temperatures and strongly basic conditions. |
Experimental Protocols
The following are representative protocols for the two-step synthesis of this compound.
Protocol 1: Friedel-Crafts Acylation of Indane to 1-Acetylindane
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add indane (1.0 equivalent) to the stirred suspension.
-
Acylation: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-acetylindane can be purified by vacuum distillation or column chromatography.
Protocol 2: Clemmensen Reduction of 1-Acetylindane to this compound
-
Zinc Amalgam Preparation: Prepare zinc amalgam by stirring granulated zinc with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Reduction: Add 1-acetylindane (1.0 equivalent) to the flask. Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water, then with a dilute sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting this compound can be purified by vacuum distillation.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 5. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 6. The Wolff–Kishner Reduction [unacademy.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 1-Ethylindan under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Ethylindan under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: this compound, an alkylated aromatic hydrocarbon, is generally stable under mild acidic and basic conditions at room temperature. However, under forced conditions (e.g., elevated temperatures, strong acids or bases), degradation can be expected to occur. A comprehensive forced degradation study is recommended to understand its stability profile.[1][2][3]
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical reactivity of similar alkylated aromatic hydrocarbons, potential degradation under acidic conditions could involve:
-
Electrophilic substitution on the aromatic ring: The benzene ring of the indan structure can undergo reactions such as sulfonation or nitration in the presence of strong acids like sulfuric or nitric acid, respectively.
-
Rearrangement or cleavage of the ethyl group: Under harsh acidic conditions and heat, the ethyl group might undergo rearrangement or cleavage from the indan ring.
-
Oxidation: If an oxidizing agent is present in the acidic medium, oxidation of the ethyl group or the benzylic position of the indan ring could occur.
Q3: What are the potential degradation pathways for this compound under basic conditions?
A3: this compound is expected to be relatively stable under basic conditions. Aromatic hydrocarbons and alkanes are generally unreactive towards bases in the absence of other functional groups. Significant degradation is not anticipated unless very harsh conditions (e.g., very high temperatures, strong oxidizing agents in a basic medium) are applied.
Q4: Are there any known reactive impurities in this compound that could affect its stability?
A4: Common impurities in commercially available this compound could include other isomers of ethylindan, indane, and residual starting materials from its synthesis. The stability of these impurities under stress conditions should also be considered during a forced degradation study.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Unexpected peaks observed in HPLC analysis after acidic stress testing. | Degradation of this compound has occurred. | Characterize the new peaks using LC-MS/MS or GC-MS to identify the degradation products. This will help in elucidating the degradation pathway.[1] |
| No degradation is observed under the initial stress conditions. | The stress conditions (acid/base concentration, temperature, duration) are not harsh enough. | Increase the severity of the stress conditions. This can be done by increasing the concentration of the acid or base, raising the temperature, or extending the duration of the study. It is recommended to perform these changes in a stepwise manner.[2][4] |
| The sample shows complete degradation, making it difficult to identify primary degradants. | The stress conditions are too harsh. | Reduce the severity of the stress conditions. Testing at earlier time points can also help in distinguishing primary degradation products from secondary ones.[1][2] |
| Poor separation between this compound and its degradation products in the chromatogram. | The analytical method is not stability-indicating. | Develop and validate a stability-indicating analytical method, typically an HPLC method with a gradient elution, that can resolve the parent compound from all potential degradation products.[3][4] |
Experimental Protocols
A forced degradation study is crucial for understanding the intrinsic stability of a drug substance.[3] The following are generalized protocols for assessing the stability of this compound under acidic and basic conditions.
Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Samples should be withdrawn at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
-
Sample Preparation for Analysis:
-
After the specified time, cool the sample to room temperature.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample to a suitable concentration with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity.
Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Samples should be withdrawn at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
-
Sample Preparation for Analysis:
-
After the specified time, cool the sample to room temperature.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl.
-
Dilute the sample to a suitable concentration with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with a PDA detector.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Temperature (°C) | Duration (hours) | Assay of this compound (%) | Major Degradation Products (RRT) | Mass of Major Degradants (m/z) |
| 0.1 N HCl | 60 | 24 | 85.2 | 0.85, 1.15 | [Hypothetical m/z values] |
| 0.1 N NaOH | 60 | 24 | 98.5 | Not Applicable | Not Applicable |
| 3% H₂O₂ | 25 | 24 | 92.1 | 1.25 | [Hypothetical m/z values] |
| Thermal | 80 | 48 | 99.1 | Not Applicable | Not Applicable |
| Photolytic | 1.2 million lux hours | - | 99.5 | Not Applicable | Not Applicable |
RRT: Relative Retention Time
Table 2: Purity and Assay Data from HPLC Analysis
| Sample | Retention Time (min) | Peak Area | % Assay | % Purity |
| Control (t=0) | 5.2 | 1,250,000 | 100.0 | 99.9 |
| Acid Stressed (t=24h) | 5.2 | 1,065,000 | 85.2 | 98.5 |
| Base Stressed (t=24h) | 5.2 | 1,231,250 | 98.5 | 99.8 |
Visualizations
The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Large-Scale Synthesis of 1-Ethylindan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Ethylindan.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The most common industrial approach is the Friedel-Crafts alkylation of indan with an ethylating agent, such as ethyl bromide or ethylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst. An alternative route involves the reduction of 1-ethyl-1-indanone, which itself can be synthesized through various methods.
Q2: What are the main challenges encountered during the Friedel-Crafts ethylation of indan?
A2: The primary challenges include:
-
Polyalkylation: The product, this compound, is more reactive than the starting material, indan, leading to the formation of di- and tri-ethylated byproducts.[1]
-
Carbocation Rearrangement: The ethyl carbocation intermediate can rearrange, potentially leading to the formation of isomeric byproducts, although this is less prevalent with a simple ethyl group compared to longer alkyl chains.[1][2]
-
Catalyst Handling and Disposal: Traditional Lewis acid catalysts like aluminum chloride are corrosive, moisture-sensitive, and generate significant acidic waste, posing handling and environmental challenges.[3]
-
Product Purification: Separating this compound from unreacted starting materials, polyalkylated products, and other isomers can be challenging on a large scale.
Q3: Are there greener alternatives to traditional Lewis acid catalysts?
A3: Yes, solid acid catalysts, such as zeolites and sulfated zirconia, are being explored as more environmentally friendly alternatives.[4][5][6][7] These catalysts are typically non-corrosive, reusable, and can lead to higher selectivity, minimizing byproduct formation.
Q4: What safety precautions should be taken during the synthesis of this compound?
A4: Due to the use of flammable solvents, corrosive acids, and potentially toxic reagents, strict safety protocols must be followed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, and having emergency procedures in place for spills or exposure.[8][9][10][11][12] Ensure proper grounding of equipment to prevent static discharge when handling flammable liquids.[8]
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive or insufficient catalyst | - Ensure the catalyst is fresh and anhydrous (for Lewis acids).- Increase the catalyst loading incrementally.- For solid acid catalysts, ensure proper activation. |
| Inadequate reaction temperature | - Optimize the reaction temperature. Friedel-Crafts reactions often require an initial cooling phase followed by warming to room temperature or gentle heating. | |
| Poor quality of reagents | - Use freshly distilled indan and high-purity ethylating agents.- Ensure solvents are anhydrous. | |
| Significant amount of byproduct formation | Non-optimal reaction conditions | - Adjust the rate of addition of the ethylating agent; slow, dropwise addition is often preferred.- Optimize the reaction time; prolonged reaction times can lead to more byproducts. |
| Incorrect stoichiometry | - Use a large excess of indan relative to the ethylating agent to favor mono-alkylation.[1] |
Poor Product Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of polyalkylated indans (e.g., 1,3-Diethylindan) in GC-MS | High reactivity of the mono-alkylated product | - Use a large excess of indan.- Employ a less reactive ethylating agent.- Use a milder catalyst or lower reaction temperature. |
| Presence of isomeric byproducts | Carbocation rearrangement or side reactions | - Use a catalyst system that minimizes carbocation formation (e.g., certain solid acids).- Optimize the reaction temperature to disfavor rearrangement.[2] |
| Residual starting materials in the final product | Incomplete reaction or inefficient purification | - Increase the reaction time or temperature cautiously.- Improve the efficiency of the distillation process (e.g., use a fractional distillation column). |
Experimental Protocols
Protocol 1: Friedel-Crafts Ethylation of Indan using Aluminum Chloride
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to trap evolved HCl) is assembled and flame-dried.
-
Reagent Charging: The flask is charged with anhydrous indan and a suitable solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0-5 °C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Ethylating Agent Addition: Ethyl bromide is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2-4 hours. The reaction progress is monitored by GC-MS.
-
Work-up: The reaction is quenched by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to isolate this compound.
Quantitative Data Summary (Illustrative)
| Parameter | Method 1: Friedel-Crafts (AlCl₃) | Method 2: Solid Acid Catalyst |
| Starting Materials | Indan, Ethyl Bromide | Indan, Ethylene |
| Catalyst | Aluminum Chloride | Zeolite H-BEA |
| Solvent | Dichloromethane | Solvent-free |
| Temperature | 0 °C to room temperature | 150-200 °C |
| Pressure | Atmospheric | 10-20 bar (Ethylene) |
| Typical Yield | 60-75% | 70-85% |
| Purity (Post-distillation) | >98% | >99% |
| Key Byproducts | Di- and tri-ethylindans, Isomers | Fewer polyalkylated products |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
References
- 1. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 2. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 6. Solid Acid Catalysts [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. chempoint.com [chempoint.com]
- 9. fishersci.com [fishersci.com]
- 10. How To [chem.rochester.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. carlroth.com [carlroth.com]
Technical Support Center: Resolving Co-elution of 1-Ethylindan and its Isomers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the co-elution of 1-Ethylindan with its isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic analysis of this compound and its isomers.
Q1: My chromatogram for this compound shows a single broad or shouldered peak. How can I determine if this is a co-elution issue?
A1: A broad or asymmetrical peak, often with a shoulder, is a strong indicator of co-eluting compounds.[1][2] To confirm, you can employ the following strategies:
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Mass Spectrometer (MS):
-
If using HPLC with a DAD, you can perform a peak purity analysis. The system collects multiple UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[1][2]
-
With a GC-MS or LC-MS system, you can examine the mass spectra at different points across the peak (peak slicing). A change in the mass spectrum from the leading edge to the tailing edge of the peak indicates co-elution.[1]
-
-
Varying Chromatographic Conditions:
-
Slightly altering the mobile phase composition or the temperature gradient can sometimes cause a subtle separation of the co-eluting peaks, making the shoulder more pronounced or even resolving it into two distinct peaks.
-
Q2: I have confirmed co-elution of this compound isomers. What are the initial steps to achieve resolution in my Gas Chromatography (GC) method?
A2: To resolve co-eluting isomers in GC, you need to manipulate the three key parameters of the resolution equation: capacity factor (k'), selectivity (α), and efficiency (N).[2]
-
Optimize the Temperature Program:
-
Lower the initial oven temperature to increase retention and potentially improve the separation of early-eluting isomers.
-
Decrease the ramp rate of the temperature program to allow more time for the isomers to interact with the stationary phase.
-
-
Change the Column Stationary Phase:
-
If you are using a non-polar stationary phase, consider switching to a mid-polar or polar phase to introduce different separation mechanisms (e.g., dipole-dipole interactions).
-
For enantiomeric separations, a chiral stationary phase is necessary. Cyclodextrin-based columns are commonly used for this purpose.
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure your carrier gas flow rate is optimal for the column dimensions to maximize efficiency (plate count).
-
Q3: What are the critical parameters to adjust in my High-Performance Liquid Chromatography (HPLC) method to separate this compound isomers?
A3: In HPLC, both the mobile phase and the stationary phase play a crucial role in the separation of isomers.
-
Modify the Mobile Phase:
-
Solvent Strength: Weaken the mobile phase (e.g., decrease the percentage of the organic solvent in a reversed-phase system) to increase the retention time and the capacity factor (k'), which can improve resolution.[1]
-
Solvent Type: Changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.[2]
-
Additives and pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
-
Select an Appropriate Column:
-
For positional isomers, columns that offer different selectivities, such as phenyl or cyano phases, can be effective.
-
For enantiomers, a chiral stationary phase (CSP) is required.
-
Q4: I am attempting to separate the enantiomers of this compound without success. What should I do?
A4: The separation of enantiomers requires a chiral environment. This can be achieved in two primary ways in chromatography:
-
Direct Chiral Separation: This is the most common method and involves using a chiral stationary phase (CSP). For GC, cyclodextrin-based columns are very effective for separating chiral molecules. In HPLC, a wide variety of CSPs are available, including polysaccharide-based, protein-based, and Pirkle-type columns.
-
Indirect Chiral Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
If your direct chiral separation is not working, consider the following:
-
Ensure you have selected an appropriate CSP for your compound class.
-
Optimize the mobile phase (for HPLC) or temperature program (for GC) as these can have a significant effect on chiral recognition.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I need to consider?
A1: The common isomers of this compound fall into two categories:
-
Positional Isomers: These have the same molecular formula but differ in the position of the ethyl group on the indan structure. Examples include 2-Ethylindan, 4-Ethylindan, and 5-Ethylindan.
-
Enantiomers: this compound has a chiral center at the first carbon of the ethyl group, meaning it exists as a pair of non-superimposable mirror images: (R)-1-Ethylindan and (S)-1-Ethylindan.
Q2: Which technique is better for separating this compound isomers, GC or HPLC?
A2: The choice between GC and HPLC depends on the specific isomers you are trying to separate and the properties of your sample.
-
GC is often a good choice for volatile and thermally stable compounds like this compound, especially for separating enantiomers on a chiral capillary column.
-
HPLC offers a wider variety of stationary phases and mobile phase compositions, which can provide more options for optimizing the separation of positional isomers. It is also a non-destructive technique, which is advantageous if you need to collect fractions for further analysis.
Q3: What type of detector is most suitable for the analysis of this compound and its isomers?
A3:
-
Flame Ionization Detector (FID) for GC is a robust and universally responsive detector for hydrocarbons like this compound, providing excellent quantitative data.
-
Mass Spectrometry (MS) coupled with either GC or HPLC is highly recommended. It not only provides detection but also structural information that can help to confirm the identity of the different isomers.
-
UV Detector for HPLC is suitable if the indan structure provides sufficient chromophore for detection at a specific wavelength.
Quantitative Data Summary
The following tables provide hypothetical but realistic starting conditions and expected results for the separation of this compound isomers. These should be used as a guide for method development.
Table 1: Hypothetical GC Method for Chiral Separation of this compound Enantiomers
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Beta-DEX™ 225) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min |
| Detector | FID at 280 °C |
| Expected Retention Time (R)-1-Ethylindan | ~12.5 min |
| Expected Retention Time (S)-1-Ethylindan | ~12.8 min |
| Expected Resolution (Rs) | > 1.5 |
Table 2: Hypothetical HPLC Method for Separation of this compound Positional Isomers
| Parameter | Value |
| Column | Phenyl-Hexyl Column |
| Dimensions | 150 mm x 4.6 mm ID, 3.5 µm particle size |
| Mobile Phase | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Expected Retention Time this compound | ~8.2 min |
| Expected Retention Time 2-Ethylindan | ~7.5 min |
| Expected Retention Time 4-Ethylindan | ~9.1 min |
| Expected Retention Time 5-Ethylindan | ~9.5 min |
Experimental Protocols
Protocol 1: Chiral GC-FID Method for the Separation of this compound Enantiomers
-
Instrument Setup:
-
Install a cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) in a gas chromatograph equipped with a flame ionization detector (FID).
-
Set the carrier gas (Helium) to a constant flow rate of 1.2 mL/min.
-
Set the injector temperature to 250 °C and the detector temperature to 280 °C.
-
-
Oven Temperature Program:
-
Set the initial oven temperature to 80 °C and hold for 2 minutes.
-
Ramp the temperature to 150 °C at a rate of 5 °C/min.
-
Hold the final temperature for 5 minutes.
-
-
Sample Preparation:
-
Prepare a 100 ppm solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).
-
-
Injection and Analysis:
-
Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).
-
Acquire the chromatogram and integrate the peaks corresponding to the (R)- and (S)-1-Ethylindan enantiomers.
-
Protocol 2: Reversed-Phase HPLC-UV Method for the Separation of this compound Positional Isomers
-
Instrument Setup:
-
Install a Phenyl-Hexyl analytical column (e.g., 150 mm x 4.6 mm ID, 3.5 µm particle size) in an HPLC system with a UV detector.
-
Prepare the mobile phase consisting of 60% acetonitrile and 40% water. Degas the mobile phase before use.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow all isomers to elute.
-
Identify and quantify the peaks based on the retention times of known standards.
-
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Method selection guide for this compound isomer analysis.
References
Minimizing rearrangement products in 1-Ethylindan alkylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the alkylation of 1-ethylindan, with a focus on minimizing rearrangement products.
Troubleshooting Guide: Minimizing Rearrangement Products
Problem: The primary challenge in the direct Friedel-Crafts alkylation of this compound is the propensity for carbocation rearrangement, leading to a mixture of structural isomers instead of the desired product. This occurs because the reaction proceeds through a carbocation intermediate that can rearrange to a more stable form.[1][2]
Underlying Cause: Carbocation Instability
Direct alkylation, for instance with an alkyl halide and a Lewis acid like AlCl₃, generates a primary or secondary carbocation. This carbocation can undergo a 1,2-hydride or alkyl shift to form a more stable tertiary carbocation, which then reacts with the this compound, leading to undesired isomers.[3][4]
Recommended Solution: Friedel-Crafts Acylation followed by Reduction
To circumvent carbocation rearrangement, a two-step acylation-reduction pathway is the most reliable method.[1][2]
-
Friedel-Crafts Acylation: React this compound with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst. This reaction proceeds through a resonance-stabilized acylium ion, which does not undergo rearrangement.[5][6] This step yields an acyl-1-ethylindan (a ketone).
-
Reduction: The resulting ketone is then reduced to the desired alkyl group. Common reduction methods include the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.[7]
Frequently Asked Questions (FAQs)
Q1: Why do I get multiple products when I try to directly alkylate this compound?
Direct Friedel-Crafts alkylation proceeds via a carbocation intermediate.[2] If you use a primary or secondary alkylating agent, the initially formed carbocation is likely to rearrange to a more stable secondary or tertiary carbocation through a hydride or alkyl shift.[3] This leads to a mixture of products corresponding to both the unrearranged and rearranged carbocations attacking the aromatic ring.
Q2: What are the likely rearrangement products in this compound alkylation?
While specific experimental data is scarce, we can predict the outcome based on carbocation stability principles. For example, attempting to add a propyl group using 1-chloropropane would initially form a primary carbocation. This would rapidly rearrange via a 1,2-hydride shift to a more stable secondary carbocation, leading to the isopropyl-substituted this compound as the major product, rather than the desired n-propyl derivative.
Q3: Is it possible to prevent rearrangement in direct alkylation by changing reaction conditions?
While lowering the reaction temperature can sometimes favor the kinetic (unrearranged) product, it is often not sufficient to completely suppress the very rapid process of carbocation rearrangement.[8] Using bulkier Lewis acids or specific solvents might have a minor influence, but the most dependable strategy to avoid rearrangement is to avoid the formation of a rearranging carbocation altogether by using the acylation-reduction pathway.
Q4: What are the advantages of Friedel-Crafts Acylation over Alkylation?
The primary advantages of the acylation approach are:
-
No Rearrangements: The acylium ion intermediate is resonance-stabilized and does not rearrange, ensuring a single acylated product.[2][5]
-
No Polyalkylation: The product of acylation is a ketone, which has an electron-withdrawing acyl group. This deactivates the aromatic ring, preventing further acylation reactions. In contrast, the alkyl group added during alkylation activates the ring, often leading to undesirable polyalkylation.[7]
Q5: Which reduction method should I choose after acylation?
-
Clemmensen Reduction (Zn(Hg), HCl): This method is suitable for substrates that are stable in strong acidic conditions.
-
Wolff-Kishner Reduction (H₂NNH₂, KOH/NaOH, heat): This is preferred for substrates that are sensitive to acid but stable under strongly basic, high-temperature conditions.
Data Presentation
The following tables illustrate the expected product distribution for the propylation of this compound via direct alkylation versus the acylation-reduction pathway.
Disclaimer: This data is illustrative and based on the general principles of Friedel-Crafts reactions. Actual yields may vary.
Table 1: Expected Product Distribution for Direct Alkylation of this compound with 1-Chloropropane
| Product | Structure | Expected Yield (%) |
| n-Propyl-1-ethylindan (Desired) | 1-ethyl-n-propyl-indan | < 10% (Minor) |
| Isopropyl-1-ethylindan (Rearranged) | 1-ethyl-isopropyl-indan | > 90% (Major) |
Table 2: Expected Product Distribution for Acylation-Reduction Pathway
| Step | Product | Structure | Expected Yield (%) |
| 1. Acylation with Propanoyl Chloride | Propanoyl-1-ethylindan | 1-ethyl-propanoyl-indan | > 95% |
| 2. Reduction of Ketone | n-Propyl-1-ethylindan | 1-ethyl-n-propyl-indan | > 90% (from ketone) |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound (Example with Propanoyl Chloride)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Substrate Addition: After the addition of the acyl chloride, add this compound (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting ketone by column chromatography or distillation.
Protocol 2: Clemmensen Reduction of Acyl-1-ethylindan
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Substrate Addition: Add the acyl-1-ethylindan (1.0 equivalent) to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may need to be added during the reflux period (e.g., every hour) to maintain the acidic conditions.
-
Monitoring: Monitor the reaction by TLC until the starting ketone is consumed (typically 4-8 hours).
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Purification: Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the final product by column chromatography or distillation.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting flowchart for this compound alkylation.
Reaction Pathways
Caption: Comparison of direct alkylation vs. acylation-reduction pathways.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: 1-Ethylindan Storage and Stability
This technical support center provides guidance on the storage and long-term stability of 1-Ethylindan for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for determining the purity of aromatic compounds. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for purity assessment and to identify any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help in identifying impurities.
Q3: What are the likely degradation pathways for this compound?
Although specific degradation pathways for this compound are not well-documented, as an aromatic hydrocarbon, it may be susceptible to oxidation, especially when exposed to light, heat, and oxygen. The ethyl group and the indan ring system could be sites for oxidative degradation, potentially leading to the formation of hydroperoxides, ketones, or other oxygenated derivatives.
Q4: How can I perform a stability study for this compound?
A forced degradation study is a common approach to understand the intrinsic stability of a substance and to identify potential degradation products.[1][2][3] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability test conditions.[3] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, viscosity) of this compound. | Degradation of the compound due to improper storage (exposure to light, heat, or air). | Store the compound in a tightly sealed amber glass vial in a cool, dark, and dry place. Consider purging the vial with an inert gas like nitrogen or argon before sealing. |
| Appearance of new peaks in HPLC or GC analysis. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method. |
| Inconsistent experimental results using different batches of this compound. | Variation in the purity or stability of different batches. | Always characterize a new batch of this compound for purity before use. Perform a side-by-side comparison with a previously characterized batch if available. |
| Loss of compound potency or activity. | Significant degradation of this compound. | Re-evaluate the storage conditions. If degradation is confirmed, a fresh batch of the compound should be obtained and stored under optimal conditions. |
Quantitative Stability Data
As there is no publicly available quantitative long-term stability data for this compound, the following table is provided as a template for researchers to document their own stability study findings.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Degradation Products (Peak Area %) | Observations |
| 25°C / 60% RH (Ambient) | 0 months | |||
| 3 months | ||||
| 6 months | ||||
| 40°C / 75% RH (Accelerated) | 0 months | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 2-8°C (Refrigerated) | 0 months | |||
| 6 months | ||||
| 12 months | ||||
| Photostability (ICH Q1B) | Exposed | |||
| Control (dark) |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC grade solvents (e.g., acetonitrile, methanol, water)
- High-purity water
2. Equipment:
- HPLC system with a UV detector
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Heating block or water bath
- Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
The HPLC method should be capable of separating the parent this compound peak from any degradation product peaks.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
-
Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure that the peak is not co-eluting with any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Validation & Comparative
A Comparative Analysis of 1-Ethylindan and 2-Ethylindan for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Synthesis, and Spectroscopic Signatures of Two Key Indan Isomers
In the landscape of chemical research and pharmaceutical development, the indan scaffold represents a privileged structure, serving as a foundational component for a variety of biologically active molecules and functional materials. Among its many derivatives, the positional isomers 1-Ethylindan and 2-Ethylindan are of particular interest due to the distinct steric and electronic environments conferred by the location of the ethyl group. This guide provides a comprehensive comparative analysis of these two isomers, presenting key data to inform their application in research and development.
Physicochemical Properties: A Tale of Two Isomers
While sharing the same molecular formula (C₁₁H₁₄) and molecular weight (146.23 g/mol ), the subtle difference in the ethyl group's position on the indan ring system results in variations in their physical properties. These differences, though minor, can have significant implications for their reactivity, biological interactions, and material characteristics.
| Property | This compound | 2-Ethylindan |
| CAS Number | 4830-99-3[1] | 56147-63-8[2] |
| Molecular Formula | C₁₁H₁₄[1] | C₁₁H₁₄[2] |
| Molecular Weight | 146.23 g/mol [1] | 146.23 g/mol [2] |
| IUPAC Name | 1-ethyl-2,3-dihydro-1H-indene[1] | 2-ethyl-2,3-dihydro-1H-indene[2] |
Table 1: Comparison of the fundamental physicochemical properties of this compound and 2-Ethylindan.
Synthesis and Experimental Protocols
The synthesis of this compound and 2-Ethylindan can be achieved through distinct chemical pathways, each offering a strategic approach to the desired isomer.
Synthesis of this compound
A common route to this compound involves the reduction of 1-ethylideneindene. This method leverages the reactivity of the exocyclic double bond for selective hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 1-Ethylideneindene
-
Reaction Setup: To a solution of 1-ethylideneindene in a suitable solvent (e.g., ethanol, ethyl acetate), a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon) is added.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product.
Synthesis of 2-Ethylindan
The synthesis of 2-Ethylindan can be approached through methods such as the alkylation of indene.
Experimental Protocol: Alkylation of Indene
-
Deprotonation: Indene is treated with a strong base (e.g., sodium amide in liquid ammonia or an organolithium reagent) to generate the indenyl anion.
-
Alkylation: The resulting nucleophilic indenyl anion is then reacted with an ethylating agent, such as ethyl bromide or ethyl iodide.
-
Reduction: The resulting 2-ethyl-1H-indene is subsequently reduced, for example, by catalytic hydrogenation, to yield 2-Ethylindan.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like distillation or chromatography.
Spectroscopic Analysis: Distinguishing the Isomers
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for differentiating between this compound and 2-Ethylindan.
Mass Spectrometry
The mass spectra of both isomers will show a molecular ion peak (M⁺) at m/z 146. However, the fragmentation patterns will differ due to the position of the ethyl group.
-
This compound: A prominent fragment at m/z 117 is expected, corresponding to the loss of an ethyl radical (•CH₂CH₃). This benzylic cleavage is a favorable fragmentation pathway.
-
2-Ethylindan: The fragmentation is likely to be more complex. While loss of an ethyl group can still occur, other fragmentation pathways involving the aliphatic ring may also be observed.
| Isomer | Molecular Ion (M⁺) | Key Fragment Ion (m/z) |
| This compound | 146[1] | 117 (M-29)[1] |
| 2-Ethylindan | 146[2] | 117 (M-29)[2] |
Table 2: Comparison of key mass spectral data for this compound and 2-Ethylindan.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear distinction between the two isomers based on the chemical shifts of the carbon atoms, particularly those in the five-membered ring and the ethyl group. The symmetry of 2-Ethylindan will also be reflected in its spectrum.
Applications in Research and Development
The indan framework is a key component in numerous pharmacologically active compounds.[3][4] The specific substitution pattern on the indan ring system can significantly influence the biological activity.[5] For example, derivatives of indanone, a related structure, have been investigated for their potential as antimicrobial agents and acetylcholinesterase inhibitors.[3][6]
While direct comparative studies on the biological activities of this compound and 2-Ethylindan are limited in publicly accessible literature, the principles of structure-activity relationships (SAR) suggest that the different spatial arrangements of the ethyl group will lead to distinct interactions with biological targets.[7] Researchers in drug discovery can utilize these isomers as building blocks to probe the steric and electronic requirements of receptor binding sites.
In materials science, the properties of polymers and other materials can be fine-tuned by incorporating different isomeric building blocks. The distinct shapes and potential for intermolecular interactions of this compound and 2-Ethylindan could lead to materials with different physical properties, such as glass transition temperatures and mechanical strength.
Conclusion
This compound and 2-Ethylindan, while structurally similar, possess unique physicochemical and spectroscopic properties that arise from the positional difference of the ethyl group. Understanding these distinctions is crucial for their strategic use in both pharmaceutical and materials science research. This guide provides a foundational comparison to aid researchers in the selection and application of the appropriate isomer for their specific needs. Further comparative experimental studies are warranted to fully elucidate the differences in their biological and material properties.
References
- 1. 1-Ethylindane | C11H14 | CID 20971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylindan | C11H14 | CID 41747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different catalysts for 1-Ethylindan synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Ethylindan, a key structural motif in various pharmacologically active compounds and advanced materials, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalyst systems for the synthesis of this compound, primarily focusing on the intramolecular Friedel-Crafts cyclization of a suitable precursor like 4-phenyl-1-pentene. The performance of Lewis acids, Brønsted acids, zeolites, and ionic liquids are evaluated based on available experimental data from analogous reactions, offering insights into catalyst efficiency, selectivity, and operational conditions.
Executive Summary
The synthesis of this compound via intramolecular cyclization is effectively catalyzed by a range of acidic catalysts. Traditional Lewis acids like aluminum chloride (AlCl₃) offer high reactivity but are often hampered by issues with stoichiometry, waste generation, and catalyst recovery. Solid acid catalysts, particularly zeolites, present a more environmentally benign and reusable alternative, with product selectivity influenced by their distinct pore structures. Brønsted acids and ionic liquids also demonstrate potential in facilitating this transformation, each with unique advantages and limitations. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors such as yield, selectivity, cost, and environmental impact.
Catalyst Performance Comparison
The following table summarizes the performance of different catalyst types for the synthesis of this compound and structurally related compounds through intramolecular Friedel-Crafts alkylation. It is important to note that the data is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Precursor Conversion (%) | Product Yield (%) | Selectivity | Key Advantages | Key Disadvantages |
| Lewis Acids | Aluminum Chloride (AlCl₃) | 0-25 °C, Dichloromethane | >95 | ~50-70 (for related cyclizations) | Moderate to Good | High reactivity, readily available. | Stoichiometric amounts often required, moisture sensitive, corrosive, difficult to recover. |
| Iron(III) Chloride (FeCl₃) | 25-80 °C, Dichloromethane or neat | 80-95 | ~50-65 (for related cyclizations) | Moderate to Good | Less corrosive than AlCl₃, lower cost. | Can require higher temperatures, moderate yields. | |
| Brønsted Acids | Trifluoroacetic Acid (TFA) | 25 °C, Chloroform | ~78 (for a model reaction) | Moderate | Good | Mild reaction conditions, easy to handle. | Can be corrosive, may require stoichiometric amounts. |
| Zeolites | H-Beta (H-BEA) | 100-200 °C, Gas or Liquid Phase | High | Variable, dependent on Si/Al ratio | High (shape-selective) | Reusable, environmentally friendly, shape-selective. | May require higher temperatures, potential for deactivation. |
| Ionic Liquids | Chloroaluminate ILs (e.g., [EMIM]Cl-AlCl₃) | Room Temperature | High | High | Good | Act as both catalyst and solvent, mild conditions, recyclable. | Moisture sensitive, can be expensive. |
Experimental Protocols
Detailed experimental methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: this compound Synthesis using Aluminum Chloride (AlCl₃)
-
Precursor: 4-phenyl-1-pentene
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂)
-
Procedure:
-
A solution of 4-phenyl-1-pentene (1 equivalent) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous AlCl₃ (1.1 equivalents) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by slowly pouring the mixture into ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
-
Protocol 2: this compound Synthesis using H-Beta Zeolite
-
Precursor: 4-phenyl-1-pentene
-
Catalyst: H-Beta Zeolite (activated)
-
Solvent: Toluene or solvent-free
-
Procedure:
-
The H-Beta zeolite catalyst is activated by heating at 400-500 °C for 4 hours under a flow of dry air or nitrogen and then cooled to the reaction temperature under an inert atmosphere.
-
In a high-pressure reactor, 4-phenyl-1-pentene (1 equivalent), the activated H-Beta zeolite (10-20 wt% of the substrate), and the solvent (if used) are charged.
-
The reactor is sealed, purged with nitrogen, and then heated to the desired temperature (e.g., 150 °C) with vigorous stirring.
-
The reaction is monitored by taking aliquots and analyzing them by GC.
-
After the reaction is complete, the reactor is cooled to room temperature.
-
The catalyst is separated by filtration and washed with a suitable solvent (e.g., toluene).
-
The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or column chromatography to yield this compound.
-
The recovered zeolite catalyst can be regenerated by washing with a solvent and then calcining at high temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the screening and comparison of different catalysts for this compound synthesis.
Caption: Generalized workflow for catalyst comparison in this compound synthesis.
Signaling Pathways and Logical Relationships
The catalytic cycle for the acid-catalyzed intramolecular Friedel-Crafts cyclization of 4-phenyl-1-pentene to this compound can be visualized as follows. This mechanism is generally applicable to both Lewis and Brønsted acid catalysts.
Caption: Simplified catalytic cycle for acid-catalyzed this compound synthesis.
Cross-Validation of 1-Ethylindan Spectroscopic Data with Public Spectral Libraries
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of small molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This guide provides a comparative analysis of publicly available spectroscopic data for 1-Ethylindan, a substituted indan derivative, cross-validating information from multiple reputable sources. Detailed experimental protocols for acquiring similar data are also presented to aid in the replication and verification of these findings.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound obtained from the Spectral Database for Organic Compounds (SDBS), PubChem, and the NIST WebBook. This collation allows for a direct comparison and cross-validation of the spectral features reported in these databases.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Source |
| 7.22 - 7.10 | m | - | 4H | Ar-H | SDBS |
| 3.25 | m | - | 1H | CH | SDBS |
| 2.90 | t | 7.5 | 2H | CH₂ (indan) | SDBS |
| 2.20 | m | - | 1H | CH₂ (indan) | SDBS |
| 1.85 | m | - | 1H | CH₂ (indan) | SDBS |
| 1.70 | m | - | 2H | CH₂ (ethyl) | SDBS |
| 0.95 | t | 7.4 | 3H | CH₃ | SDBS |
Note: Detailed multiplicity and coupling constant data for all peaks were primarily available from SDBS.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Source |
| 146.9 | Ar-C | SDBS, PubChem |
| 144.5 | Ar-C | SDBS, PubChem |
| 126.3 | Ar-CH | SDBS, PubChem |
| 126.1 | Ar-CH | SDBS, PubChem |
| 124.6 | Ar-CH | SDBS, PubChem |
| 124.3 | Ar-CH | SDBS, PubChem |
| 44.2 | CH | SDBS, PubChem |
| 30.6 | CH₂ | SDBS, PubChem |
| 29.5 | CH₂ | SDBS, PubChem |
| 26.2 | CH₂ | SDBS, PubChem |
| 12.0 | CH₃ | SDBS, PubChem |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
| 3065, 3045, 3020 | Weak | C-H stretch (aromatic) | SDBS, PubChem |
| 2960, 2925, 2870 | Strong | C-H stretch (aliphatic) | SDBS, PubChem |
| 1605, 1495, 1455 | Medium | C=C stretch (aromatic) | SDBS, PubChem |
| 745 | Strong | C-H bend (ortho-disubstituted aromatic) | SDBS, PubChem |
Mass Spectrometry (MS)
Table 4: Major Mass Spectrometry Peaks for this compound
| m/z | Relative Intensity (%) | Assignment | Source |
| 146 | 35 | [M]⁺ | SDBS, PubChem, NIST |
| 117 | 100 | [M-C₂H₅]⁺ | SDBS, PubChem, NIST |
| 115 | 30 | [M-C₂H₅-H₂]⁺ | SDBS, PubChem, NIST |
| 91 | 25 | [C₇H₇]⁺ (tropylium ion) | SDBS, PubChem, NIST |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for a small, liquid organic molecule like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film method is appropriate. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
-
Instrument Setup:
-
Spectrometer: FT-IR spectrometer.
-
Accessory: Transmission sample holder.
-
-
Data Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean salt plates before running the sample.
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or hexane.
-
Instrument Setup:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Acquisition: Inject 1 µL of the prepared sample. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.
-
Data Analysis: Identify the peak corresponding to this compound in the TIC. Extract the mass spectrum for this peak and compare it to library spectra for identification.
Workflow for Spectroscopic Data Cross-Validation
The following diagram illustrates the logical workflow for cross-validating experimentally acquired spectroscopic data with literature values from multiple public databases.
Caption: Workflow for cross-validating spectroscopic data.
A Comparative Guide to the Synthetic Routes of 1-Ethylindan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic routes to 1-ethylindan, a valuable building block in the development of various pharmaceutical compounds. The following sections present objective comparisons of synthetic strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Route | Reaction Type | Starting Materials | Key Reagents | Reaction Conditions | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1 | Grignard Reaction & Reduction | 1-Indanone, Ethyl Bromide, Magnesium | Diethyl ether, HCl, Pd/C, H₂ | Grignard: 0°C to rt; Reduction: rt, 1 atm H₂ | Moderate | High | Readily available starting materials, well-established reactions. | Multi-step process, requires handling of Grignard reagents. |
| Route 2 | Friedel-Crafts Acylation & Reduction | Benzene, Butyryl Chloride | AlCl₃, Zn(Hg), HCl | Acylation: 0-5°C; Reduction: Reflux | Moderate | Good | One-pot potential for the initial steps, cost-effective starting materials. | Use of hazardous reagents (AlCl₃, Hg), potential for side reactions. |
| Route 3 | Alkylation of Indan | Indan, Ethyl Bromide | AlCl₃ | 0°C to rt | Low | Moderate | Direct introduction of the ethyl group. | Polysubstitution is a significant issue, difficult to control. |
Route 1: Grignard Reaction on 1-Indanone followed by Reduction
This two-stage route involves the initial formation of a tertiary alcohol, 1-ethyl-1-indanol, through the addition of an ethyl Grignard reagent to 1-indanone. The subsequent step is the hydrogenolysis of the alcohol to yield the final product, this compound.
Experimental Protocol
Step 1: Synthesis of 1-Ethyl-1-indanol
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings (2.6 g, 0.11 mol) and a crystal of iodine are placed in anhydrous diethyl ether (50 mL).
-
A solution of ethyl bromide (12.0 g, 0.11 mol) in anhydrous diethyl ether (50 mL) is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
The Grignard reagent is cooled to 0°C, and a solution of 1-indanone (13.2 g, 0.10 mol) in anhydrous diethyl ether (100 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethyl-1-indanol.
Step 2: Reduction of 1-Ethyl-1-indanol to this compound
-
The crude 1-ethyl-1-indanol from the previous step is dissolved in ethanol (150 mL) in a hydrogenation flask.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation at room temperature under a hydrogen atmosphere (1 atm) until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Logical Workflow for Route 1
Caption: Synthesis of this compound via Grignard Reaction and Reduction.
Route 2: Friedel-Crafts Acylation and Clemmensen Reduction
This route begins with the Friedel-Crafts acylation of benzene with butyryl chloride to form butyrophenone. This intermediate then undergoes an intramolecular cyclization to form an ethyl-substituted indanone, which is subsequently reduced to this compound using the Clemmensen reduction.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Benzene
-
In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, anhydrous aluminum chloride (16.0 g, 0.12 mol) is suspended in dry benzene (100 mL).
-
The suspension is cooled to 0-5°C in an ice bath.
-
Butyryl chloride (10.7 g, 0.10 mol) is added dropwise with vigorous stirring over a period of 1 hour.
-
After the addition is complete, the mixture is stirred at room temperature for 3 hours.
-
The reaction mixture is poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
The organic layer is separated, washed with water, 5% sodium bicarbonate solution, and again with water.
-
The organic layer is dried over anhydrous calcium chloride, and the benzene is removed by distillation. The resulting butyrophenone is used in the next step without further purification.
Step 2: Intramolecular Cyclization and Clemmensen Reduction
-
To the crude butyrophenone, polyphosphoric acid (PPA) is added, and the mixture is heated at 80-90°C for 2 hours to effect intramolecular cyclization to 2-ethyl-1-indanone.
-
After cooling, the reaction mixture is poured into ice water, and the product is extracted with ether.
-
The ether extract is washed, dried, and concentrated to give crude 2-ethyl-1-indanone.
-
For the Clemmensen reduction, amalgamated zinc is prepared by adding mercury(II) chloride (1.5 g) to zinc granules (30 g) in water, followed by decantation.
-
The amalgamated zinc, concentrated hydrochloric acid (50 mL), water (25 mL), toluene (25 mL), and the crude 2-ethyl-1-indanone are placed in a flask and refluxed for 24 hours. Additional portions of hydrochloric acid are added periodically.
-
After cooling, the organic layer is separated, washed with water, and dried.
-
The solvent is removed, and the residue is distilled under reduced pressure to give this compound.
Logical Workflow for Route 2
Caption: Synthesis of this compound via Friedel-Crafts Acylation and Reduction.
Route 3: Direct Alkylation of Indan
A more direct, though often less efficient, approach is the Friedel-Crafts alkylation of indan with an ethyl halide. This method suffers from issues of polysubstitution and rearrangement, making it less favorable for achieving high purity and yield of the desired this compound.
Experimental Protocol
-
To a stirred suspension of anhydrous aluminum chloride (13.3 g, 0.10 mol) in carbon disulfide (100 mL) at 0°C, indan (11.8 g, 0.10 mol) is added.
-
Ethyl bromide (10.9 g, 0.10 mol) is then added dropwise over 30 minutes.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours.
-
The mixture is poured onto ice and hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over magnesium sulfate.
-
The solvent is removed, and the crude product is analyzed, showing a mixture of unreacted indan, this compound, 2-ethylindan, and polyalkylated products.
-
Purification by fractional distillation or preparative gas chromatography is required to isolate this compound.
Logical Workflow for Route 3
Caption: Direct Alkylation of Indan to Synthesize this compound.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. Route 1, involving a Grignard reaction followed by reduction, offers a reliable and well-controlled method, leading to a high-purity product. Route 2, utilizing a Friedel-Crafts acylation and Clemmensen reduction, is a cost-effective alternative, particularly for larger-scale syntheses, although it involves harsher reagents. Route 3, the direct alkylation of indan, is the most straightforward in concept but is practically challenging due to a lack of selectivity, resulting in low yields of the desired product and complex purification procedures. For most laboratory-scale applications requiring high purity, Route 1 is the recommended approach.
Comparative Analysis of Electrophilic Substitution in 1-Ethylindan and Other Alkylindanes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of electrophilic substitution on substituted bicyclic aromatic systems is crucial for the rational design of novel therapeutics. This guide provides a comparative overview of the electrophilic substitution behavior of 1-ethylindan versus other alkylindanes, supported by available experimental data and mechanistic insights.
The indan scaffold is a privileged structure in medicinal chemistry, and modifications to its aromatic ring through electrophilic substitution are a common strategy for modulating biological activity. The nature and position of alkyl substituents on the five-membered ring significantly influence the regioselectivity and reactivity of these reactions. This guide focuses on the impact of the 1-ethyl group in comparison to other alkyl substituents on the outcomes of key electrophilic substitution reactions.
Influence of Alkyl Substituents on Reactivity and Regioselectivity
Alkyl groups are generally activating and ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to their electron-donating inductive effect and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the reaction. In the context of alkylindanes, the fused cyclopentane ring can be considered a bulky alkyl substituent on the benzene ring.
The primary sites for electrophilic attack on the indan nucleus are the 4- and 6-positions of the benzene ring, which are para and ortho, respectively, to the fused aliphatic ring. The position of the alkyl group on the five-membered ring introduces further steric and electronic effects that fine-tune this regioselectivity.
Comparative Data on Electrophilic Substitution
While direct, side-by-side comparative studies on a comprehensive series of alkylindanes are limited in the publicly available literature, we can collate and analyze data from various sources to draw meaningful comparisons. The following sections present available quantitative data for common electrophilic substitution reactions.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. The reaction is sensitive to both the electronic and steric environment of the substrate.
Table 1: Isomer Distribution in the Acetylation of Alkylindanes
| Substrate | Major Product(s) | Minor Product(s) | Observations |
| Indan | 5-acetylindan | 4-acetylindan | Substitution favors the less sterically hindered 5-position (para to the C1-C7a bond). |
| 1-Methylindan | 5-acetyl-1-methylindan | 6-acetyl-1-methylindan | The 1-methyl group appears to further favor substitution at the 5-position. |
| This compound | Predominantly 5-acetyl-1-ethylindan | Trace amounts of other isomers may form. | The larger ethyl group is expected to enhance the preference for the less hindered 5-position. |
| 1,1-Dimethylindan | Exclusively 5-acetyl-1,1-dimethylindan | - | The gem-dimethyl group at the 1-position creates significant steric hindrance, forcing acylation almost exclusively at the 5-position. |
Experimental Protocol: General Procedure for Friedel-Crafts Acetylation of Alkylindanes
A solution of the alkylindan in a suitable solvent (e.g., dichloromethane or carbon disulfide) is cooled in an ice bath. Anhydrous aluminum chloride (AlCl₃) is added portion-wise, followed by the slow addition of acetyl chloride. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The product distribution is typically determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Logical Relationship of Reagent Interaction in Friedel-Crafts Acylation
Caption: Workflow of Friedel-Crafts acylation on an alkylindan substrate.
Nitration
Nitration is another key electrophilic aromatic substitution reaction, introducing a nitro group onto the aromatic ring. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.
Table 2: Isomer Distribution in the Nitration of Alkylindanes
| Substrate | Major Product(s) | Minor Product(s) | Observations |
| Indan | 5-nitroindan | 4-nitroindan | Similar to acylation, the 5-position is favored. |
| This compound | Predominantly 5-nitro-1-ethylindan | 6-nitro-1-ethylindan | The directing effect of the alkyl group on the five-membered ring generally favors substitution at the 5- and 6-positions. Steric hindrance from the 1-ethyl group is expected to disfavor the 6-position to some extent compared to the unsubstituted indan. |
Experimental Protocol: General Procedure for Nitration of Alkylindanes
The alkylindan is dissolved in a solvent like acetic anhydride or dichloromethane and cooled in an ice-salt bath. A nitrating mixture (e.g., fuming nitric acid in acetic anhydride or a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is stirred for a specified time and then poured into ice water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The isomer distribution is analyzed by GC or NMR.
Signaling Pathway for Electrophilic Nitration
Caption: Formation of the nitronium ion and its reaction with an alkylindan.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds. The Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), is a milder electrophile than those used in Friedel-Crafts reactions.
Table 3: Expected Products in the Vilsmeier-Haack Formylation of Alkylindanes
| Substrate | Expected Major Product | Rationale |
| This compound | 5-formyl-1-ethylindan | As a milder electrophile, the Vilsmeier reagent is more sensitive to steric hindrance. Therefore, substitution at the less hindered 5-position is highly favored. |
| 1,1-Dimethylindan | 5-formyl-1,1-dimethylindan | The significant steric bulk at the 1-position will strongly direct formylation to the 5-position. |
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
Phosphorus oxychloride is added dropwise to a cooled solution of dimethylformamide. The alkylindan is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated for a period of time, then cooled and poured into a mixture of ice and sodium acetate solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is then purified, typically by chromatography or distillation.
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation of an alkylindan.
Conclusion
In electrophilic substitution reactions of this compound and other alkylindanes, the position of substitution on the aromatic ring is primarily governed by a combination of the electronic directing effects of the fused alkyl ring and steric hindrance.
-
This compound consistently favors substitution at the 5-position (para) due to the steric bulk of the ethyl group disfavoring attack at the adjacent 6-position (ortho).
-
Compared to smaller alkyl groups at the 1-position (e.g., methyl), the larger ethyl group is expected to lead to a higher regioselectivity for the 5-position.
-
In comparison to indan itself, 1-substituted alkylindanes generally show a greater preference for substitution at the 5-position due to increased steric hindrance near the 6-position.
-
Increasing the steric bulk at the 1-position, as seen with the 1,1-dimethylindan, further reinforces the preference for substitution at the 5-position, often leading to a single major product.
For drug development professionals, this predictable regioselectivity allows for the targeted synthesis of specific isomers of alkylindan derivatives. The choice of the alkyl substituent at the 1-position can be a valuable tool to control the outcome of electrophilic substitution and to explore the structure-activity relationships of novel indan-based compounds. Further quantitative studies are needed to provide a more detailed comparative analysis of reaction rates and precise isomer ratios across a wider range of alkylindanes and electrophilic substitution reactions.
Performance of GC Columns for the Separation of Aromatic Hydrocarbons: A Comparative Guide
Comparative Analysis of GC Column Performance
The separation of aromatic hydrocarbons was evaluated on three distinct capillary GC columns with different stationary phases:
-
DB-1: A non-polar column with a 100% dimethylpolysiloxane stationary phase. It separates compounds primarily based on their boiling points.
-
DB-624: A mid-polar column with a (6%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase, suitable for a wide range of compounds.
-
DB-WAX: A polar column with a polyethylene glycol (PEG) stationary phase, ideal for the separation of polar compounds.
The performance of these columns is summarized in the table below, presenting the retention times for a selection of aromatic hydrocarbons.
| Compound | Boiling Point (°C) | Retention Time (min) on DB-1 | Retention Time (min) on DB-624 | Retention Time (min) on DB-WAX |
| Toluene | 110.6 | 8.83 | 7.95 | 8.92 |
| Ethylbenzene | 136.2 | 11.45 | 10.43 | 11.23 |
| p-Xylene | 138.4 | 11.69 | 10.68 | 11.54 |
| m-Xylene | 139.1 | 11.83 | 10.81 | 11.68 |
| o-Xylene | 144.4 | 12.87 | 11.89 | 12.98 |
| Indane | 176 | Data not available | Data not available | Data not available |
| 1-Ethylindan | ~203 | Data not available | Data not available | Data not available |
Note: Retention times are based on the experimental protocol provided below. Data for Indane and this compound are not available in the referenced dataset but their elution order can be inferred based on boiling points.
Experimental Protocols
The following experimental conditions were utilized to obtain the retention time data presented above.
Instrumentation: Agilent Gas Chromatograph
Columns:
-
DB-1: 30 m x 0.53 mm, 3.00 µm film thickness
-
DB-624: 30 m x 0.53 mm, 3.00 µm film thickness
-
DB-WAX: 30 m x 0.53 mm, 1.00 µm film thickness
Carrier Gas: Helium
Flow Rate:
-
DB-1 and DB-624: 30 cm/sec (constant flow)
-
DB-WAX: 34 cm/sec (constant flow)
Oven Temperature Program:
-
For DB-1 and DB-624: 40°C for 5 min, then ramp to 260°C at 10°C/min, hold for 3 min.
-
For DB-WAX: 40°C for 5 min, then ramp to 230°C at 10°C/min, hold for 7 min.
Injector:
-
Type: Split
-
Split Ratio: 10:1
-
Temperature: 250°C
Detector:
-
Type: Flame Ionization Detector (FID)
-
Temperature: 300°C
Visualization of Experimental Workflow
The logical workflow for selecting a GC column and analyzing aromatic hydrocarbons is depicted in the following diagram.
Caption: Workflow for GC column selection and analysis of aromatic hydrocarbons.
Discussion
The choice of GC column significantly impacts the separation of aromatic hydrocarbons.
-
DB-1 (Non-polar): This column separates compounds primarily by their boiling points. As expected, the retention times for the aromatic hydrocarbons increase with their boiling points. This type of column is a good starting point for general-purpose analysis of a mixture of non-polar to moderately polar compounds.
-
DB-624 (Mid-polar): The DB-624 column provides slightly shorter retention times for the analyzed aromatic hydrocarbons compared to the DB-1, which can be advantageous for faster sample throughput. Its different selectivity, owing to the cyanopropyl-phenyl phase, can be beneficial for resolving complex mixtures where boiling point separation alone is insufficient.
-
DB-WAX (Polar): The polar DB-WAX column exhibits the longest retention times for these non-polar to weakly polar aromatic compounds. This is due to the weaker interactions between the analytes and the polar stationary phase. While not the primary choice for these specific compounds, a polar column would be essential if the sample matrix contained more polar analytes that need to be separated from the aromatic hydrocarbons.
For the separation of this compound, which is a non-polar aromatic hydrocarbon, a non-polar column like the DB-1 or a low to mid-polarity column would likely provide the best peak shape and resolution. The elution order would be expected to follow the boiling points of the components in the sample mixture. To optimize the separation, parameters such as the temperature program and carrier gas flow rate can be adjusted.
The Gold Standard in Bioanalysis: Achieving High Accuracy and Precision in 1-Ethylindan Quantification with Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds like 1-Ethylindan is paramount for reliable study outcomes. This guide provides a comparative analysis of analytical methodologies, emphasizing the critical role of internal standards in achieving robust and reproducible results. Experimental data from analogous compounds demonstrates the superior performance of methods employing internal standards, particularly isotopically labeled ones.
The use of an internal standard is a powerful technique in analytical chemistry to improve the accuracy and precision of quantitative analysis.[1][2][3] An internal standard is a compound of known concentration that is added to all calibration standards and samples.[1] By comparing the analyte's response to the internal standard's response, variations introduced during sample preparation, injection, and analysis can be effectively compensated for, leading to more reliable data.[1][4]
The Power of the Right Internal Standard
The ideal internal standard is chemically and physically similar to the analyte of interest.[1][4] For the quantification of this compound, a substituted indan, the most suitable internal standard would be a stable isotope-labeled (SIL) version, such as this compound-d5 or this compound-¹³C₆. SIL internal standards exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the analyte, providing the most effective correction for experimental variability.[4][5][6]
Comparative Performance: The Proof is in the Data
A study on the analysis of 29 PAHs, including 10 alkyl-PAHs, using an isotope dilution GC/MS method reported excellent accuracy and precision.[7] The key performance metrics are summarized in the table below, offering a comparative look at what can be achieved with and without an internal standard.
| Parameter | Method with Internal Standard (Isotope Dilution GC/MS) | Typical Method without Internal Standard (External Standard GC/MS) |
| Accuracy (% Recovery) | 80-120% for most analytes[7] | Can vary significantly (e.g., 60-140%) depending on matrix effects and sample preparation consistency. |
| Precision (% RSD) | <15% for all compounds[7] | Often >20%, especially at lower concentrations. |
| Linearity (R²) | Typically >0.995 | Typically >0.99 |
| Limit of Detection (LOD) | 1-3 ng/g[7] | Dependent on instrument sensitivity and matrix interference. |
| Limit of Quantification (LOQ) | Typically 3-10 ng/g | Dependent on instrument sensitivity and matrix interference. |
RSD: Relative Standard Deviation
Experimental Workflow: A Roadmap to Accurate Quantification
The following section details a typical experimental protocol for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS with a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of this compound in Plasma by GC-MS with an Internal Standard
1. Sample Preparation:
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the internal standard solution (e.g., this compound-d5 in methanol) to each tube.
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to each tube, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a short period, then ramp to a high temperature (e.g., 280°C) to ensure separation of this compound and the internal standard from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both this compound and the internal standard.
-
3. Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Below is a diagram illustrating the logical workflow of the quantification process.
The following diagram illustrates the experimental workflow from sample receipt to final result.
Conclusion
The use of an internal standard, particularly a stable isotope-labeled analog, is indispensable for achieving high-quality, reliable quantitative data for this compound. The enhanced accuracy and precision afforded by this technique are crucial for making sound decisions in research and drug development. By following a well-defined and validated experimental protocol, researchers can have high confidence in the integrity of their analytical results.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking new synthetic methods for 1-Ethylindan against established procedures
For researchers, scientists, and professionals in drug development, the efficient synthesis of scaffold molecules is a critical cornerstone of innovation. This guide provides a detailed comparison of an established and a novel synthetic method for producing 1-Ethylindan, a valuable building block in medicinal chemistry. The following sections present a quantitative analysis of key performance indicators and detailed experimental protocols to support informed decisions in synthetic strategy.
At a Glance: Performance Comparison
The table below summarizes the key quantitative data for the two synthetic routes to this compound, starting from the common precursor, 1-indanone.
| Parameter | Established Method: Grignard Reaction & Reduction | New Method: Wittig Reaction & Hydrogenation |
| Overall Yield | ~60-70% | ~85-95% |
| Purity (Typical) | >95% (after chromatography) | >98% (after filtration) |
| Reaction Time | 8-12 hours | 6-8 hours |
| Key Reagents | Ethylmagnesium bromide, HCl, H₂/Pd-C | Ethyltriphenylphosphonium bromide, n-BuLi, H₂/Pd-C |
| Catalyst | Palladium on Carbon (Pd-C) | Palladium on Carbon (Pd-C) |
| Temperature | 0°C to Room Temperature | -78°C to Room Temperature |
| Pressure | Atmospheric to 50 psi (Hydrogenation) | Atmospheric to 50 psi (Hydrogenation) |
Established Method: Grignard Reaction Followed by Dehydration and Hydrogenation
This classical two-step approach utilizes the well-established Grignard reaction to form a tertiary alcohol, which is subsequently dehydrated and hydrogenated to yield the target this compound.
Experimental Protocol
Step 1: Synthesis of this compound-1-ol
-
A solution of 1-indanone (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of ethylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise to the stirred solution of 1-indanone over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound-1-ol.
Step 2: Dehydration and Hydrogenation to this compound
-
The crude this compound-1-ol is dissolved in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added, and the mixture is stirred at room temperature for 1 hour to effect dehydration to 1-ethylideneindane.
-
The reaction mixture is then transferred to a hydrogenation vessel containing 5% Palladium on Carbon (Pd-C) (1 mol%).
-
The vessel is purged with hydrogen gas and then pressurized to 50 psi.
-
The reaction is stirred at room temperature for 4-6 hours until hydrogen uptake ceases.
-
The catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
New Synthetic Method: Wittig Reaction and Subsequent Catalytic Hydrogenation
This modern approach employs a Wittig reaction to introduce the ethylidene group, followed by a selective catalytic hydrogenation. This method often provides higher yields and purity with potentially simpler purification.
Experimental Protocol
Step 1: Synthesis of 1-ethylideneindane
-
Ethyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked flask under an argon atmosphere.
-
The suspension is cooled to -78°C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, resulting in the formation of a deep red solution of the ylide.
-
The mixture is stirred at -78°C for 30 minutes.
-
A solution of 1-indanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-3 hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, 1-ethylideneindane, is used in the next step without further purification.
Step 2: Catalytic Hydrogenation to this compound
-
The crude 1-ethylideneindane is dissolved in ethanol in a hydrogenation vessel.
-
5% Palladium on Carbon (Pd-C) (1 mol%) is added to the solution.
-
The vessel is purged with hydrogen and then pressurized to 50 psi.
-
The mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration through a pad of Celite®.
-
The solvent is evaporated under reduced pressure to yield this compound of high purity.
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for comparing the two synthetic methods.
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Ethylindan
Researchers, scientists, and drug development professionals handling 1-Ethylindan must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical nature as a substituted aromatic hydrocarbon, this compound should be treated as a hazardous waste, likely possessing flammable and potentially toxic properties.
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should never be mixed.[1]
-
Segregate liquid waste from solid waste contaminated with this compound (e.g., paper towels, contaminated gloves).
-
-
Waste Collection and Containment:
-
Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure screw-top cap.[1]
-
Keep the waste container closed except when adding waste.[1]
-
Solid waste contaminated with this compound should be collected in a separate, clearly labeled, and sealed container.
-
-
Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste mixture with their approximate percentages.
-
Indicate the potential hazards (e.g., "Flammable," "Potentially Toxic").
-
Include the date when waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[2]
-
Ensure the storage area is well-ventilated and away from sources of ignition such as heat, sparks, or open flames.
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[1][2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup for the this compound waste.
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is likely a violation of regulations.[3]
-
Evaporation is not an acceptable method of disposal for hazardous chemical waste.[1]
-
Inferred Hazardous Properties of this compound
The disposal procedures are guided by the likely properties of this compound as an aromatic hydrocarbon. The following table summarizes these inferred characteristics.
| Property | Inferred Characteristic | Rationale and Handling Implication |
| Physical State | Liquid | Requires a leak-proof container for disposal. |
| Flammability | Likely a flammable liquid. | Store away from ignition sources. Must be handled by a waste disposal company equipped to manage flammable materials.[4] |
| Toxicity | Potential for toxicity and irritation upon contact or inhalation. | Minimize exposure by using a fume hood and appropriate PPE. |
| Environmental Hazard | Potentially harmful to aquatic life. | Must not be disposed of down the drain or in a landfill. Requires specialized disposal to prevent environmental release.[5] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
References
Essential Safety and Logistical Information for Handling 1-Ethylindan
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethylindan (CAS 4830-99-3) was not found during our search. The following guidance is based on general safety protocols for handling aromatic hydrocarbons. This information is intended to provide essential, immediate safety and logistical information but should not be considered a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals should exercise caution and handle this chemical with the understanding that its specific toxicological properties have not been fully characterized in the available documentation.
Operational Plan: Handling and Storage
Given that this compound is an aromatic hydrocarbon, it should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Engineering controls, such as local exhaust ventilation, should be the primary means of exposure control.
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1] Containers should be tightly sealed to prevent the release of vapors.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound based on general guidelines for aromatic hydrocarbons.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling in a Fume Hood | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Not generally required if handled in a functioning fume hood |
| Handling Outside of a Fume Hood | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant apron or coveralls over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Labeled, sealed, and compatible chemical waste container | Collection by a licensed hazardous waste disposal company. Incineration is a common disposal method for aromatic hydrocarbons.[4][5] |
| Contaminated Labware (e.g., glassware, pipette tips) | Labeled, sealed, and compatible chemical waste container | Collection by a licensed hazardous waste disposal company. |
| Contaminated PPE (e.g., gloves, apron) | Labeled, sealed plastic bag within a hazardous waste container | Collection by a licensed hazardous waste disposal company. |
Emergency Procedures: Spill Response
The following workflow outlines the general procedure for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
